Product packaging for Fthalide(Cat. No.:CAS No. 27355-22-2)

Fthalide

Cat. No.: B1677738
CAS No.: 27355-22-2
M. Wt: 271.9 g/mol
InChI Key: NMWKWBPNKPGATC-UHFFFAOYSA-N
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Description

Historical Context and Significance in Chemical Sciences

The study of phthalides has roots in the late nineteenth century. Early reports identified phthalides as constituents responsible for the characteristic odor of celery (Apium graveolens). nih.gov This initial discovery highlighted their natural occurrence and sparked interest in their chemical properties and sources. Over time, research expanded to isolate phthalides from various plant species, as well as from fungi, bacteria, and liverworts. nih.govrsc.orgresearchgate.net The recognition of the phthalide (B148349) framework as a prevalent moiety in natural products underscored its significance in the field of natural product chemistry. rsc.orgresearchgate.net

Current Research Landscape and Academic Relevance

The current research landscape surrounding phthalides is dynamic, with ongoing investigations into their isolation, synthesis, and chemical transformations. Phthalides and their derivatives continue to be a focus in organic chemistry due to their utility as versatile building blocks for the synthesis of more complex molecules, including natural products and their analogs. researchgate.netrsc.orgorganic-chemistry.orgmdpi.com The development of efficient synthetic methodologies for constructing the phthalide core and its substituted derivatives remains an active area of research. rsc.orgrsc.orgorganic-chemistry.orgsioc-journal.cn This includes exploring novel reaction pathways and catalysts to achieve high yields and stereoselectivity, particularly for chiral phthalides. rsc.orgrsc.orgorganic-chemistry.orgsioc-journal.cn Academic relevance is further highlighted by studies focusing on the chemical properties of phthalides and their potential as intermediates in various chemical transformations. nih.govresearchgate.net Research also delves into the biosynthesis of phthalides in natural sources, often employing techniques like isotopic labeling and integrated metabolite and transcriptome analysis to understand the enzymatic pathways involved. nih.govfrontiersin.org

Classification and Structural Diversity of Phthalide Derivatives

Phthalide derivatives exhibit considerable structural diversity, primarily arising from substitutions on the core bicyclic system and the potential for dimerization or polymerization. The classification of phthalides is often based on the number and position of substituents on the isobenzofuranone framework.

Monomeric Phthalides

Monomeric phthalides consist of a single phthalide unit. These are the most fundamental forms and serve as the basic building blocks for more complex phthalide derivatives. They are widely distributed in nature, particularly in plants from the Apiaceae family. nih.govnih.govnih.govresearchgate.net Examples of naturally occurring monomeric phthalides include Z-ligustilide and senkyunolide A, which have been isolated from sources like Ligusticum chuanxiong. researchgate.netresearchgate.net Chemical transformations of monomeric phthalides, such as oxidation, reduction, and cycloaddition reactions, contribute to the diversity of accessible phthalide structures. nih.gov

Here is a table illustrating some common monomeric phthalides and their sources:

Monomeric PhthalideNatural Source
Z-LigustilideApium graveolens, Ligusticum chuanxiong, Ligusticum sinense nih.govresearchgate.netresearchgate.nettandfonline.com
Senkyunolide ALigusticum chuanxiong researchgate.netresearchgate.net
3-Butylidenephthalide (B1668125)Apium graveolens, Ligusticum chuanxiong nih.govresearchgate.net
Senkyunolide HLigusticum chuanxiong researchgate.netresearchgate.net
Senkyunolide ILigusticum chuanxiong researchgate.netresearchgate.net
Senkyunolide JLigusticum chuanxiong researchgate.netresearchgate.net

Dimeric Phthalides

Dimeric phthalides are compounds formed by the linkage of two monomeric phthalide units. These dimers can exhibit various linkage styles, leading to complex polycyclic skeletons. lookchem.com Research has focused on the isolation and structural elucidation of new dimeric phthalides from natural sources. tandfonline.comresearchgate.nettandfonline.comnih.gov For instance, chaxiongnolide A and chaxiongnolide B are examples of new dimeric phthalides isolated from the rhizome of Ligusticum sinense. tandfonline.comtandfonline.comnih.gov The synthesis of dimeric phthalides can involve processes such as cycloaddition reactions of monomeric units. nih.govacs.org

Here is a table showcasing some reported dimeric phthalides:

Dimeric PhthalideNatural SourceLinkage Style
Chaxiongnolide ALigusticum sinense tandfonline.comtandfonline.comnih.govReported structure determined by spectroscopy and X-ray crystallography tandfonline.comtandfonline.com
Chaxiongnolide BLigusticum sinense tandfonline.comtandfonline.comnih.govReported structure determined by spectroscopy and X-ray crystallography tandfonline.comtandfonline.com
Angesinenolides C-FAngelica sinensis researchgate.netReported structures determined by HRMS and NMR experiments, with some confirmed by X-ray crystallography researchgate.net
Tokinolides A–CSynthetically derived from (Z)-ligustilide acs.orgFormed via photochemical dimerization acs.org
RiligustilideSynthetically derived from (Z)-ligustilide acs.orgFormed via photochemical dimerization acs.org

3-Substituted Phthalides

3-Substituted phthalides are derivatives where a functional group or a carbon chain is attached to the carbon atom at the 3-position of the phthalide core. This position is a common site for substitution, leading to a wide variety of derivatives. rsc.orgrsc.orgsioc-journal.cnscirp.org These compounds are prevalent in nature and are of significant interest in synthetic organic chemistry. rsc.orgrsc.orgsioc-journal.cnscirp.org Research in this area focuses heavily on developing efficient and stereoselective synthetic methodologies for their preparation. rsc.orgrsc.orgorganic-chemistry.orgsioc-journal.cn Examples of synthetic approaches include the reaction of 2-formylarylketones under nucleophile catalysis or photochemical conditions, and Friedel-Crafts alkylation reactions. organic-chemistry.orgscirp.org The synthesis of chiral 3-substituted phthalides is particularly important due to the potential for creating new stereogenic centers. rsc.orgrsc.orgsioc-journal.cnbeilstein-journals.orgresearchgate.net

Here is a table outlining some synthetic approaches to 3-substituted phthalides:

Synthetic MethodStarting MaterialsConditionsKey FeaturesReference
Nucleophile- or Light-Induced Cyclization2-FormylarylketonesNaCN in DMSO (nucleophile) or UV light in DMSO (photochemical) organic-chemistry.orgCannizzaro-Tishchenko-type or Norrish II mechanism organic-chemistry.org organic-chemistry.org
TsOH·H2O-Catalyzed Friedel-Crafts Alkylation3-Hydroxyisobenzofuran-1(3H)-one, IndolesTsOH·H2O catalyst, room temperature scirp.orgEfficient synthesis of 3-indolyl-substituted phthalides scirp.org scirp.org
Pd-catalyzed annulative couplingBenzoic acids and alkenes mdpi.comRequires oxidant mdpi.comDomino reaction via Heck-type alkenylation and Michael addition mdpi.com mdpi.com
Rh-catalyzed annulative couplingBenzaldehydes mdpi.com[Cp*RhCl2]2 and AgBF4 catalyst mdpi.comInvolves C-H bond activation mdpi.com mdpi.com
Nucleophilic fluoroalkylation/cyclization2-Cyanobenzaldehyde, (perfluoroalkyl)trimethylsilanes beilstein-journals.orgKF or triethylamine (B128534) beilstein-journals.orgOne-pot synthesis of C3-perfluoroalkyl-substituted phthalides beilstein-journals.org beilstein-journals.org

3,3-Disubstituted Phthalides

3,3-Disubstituted phthalides feature two substituents at the 3-position of the phthalide core. This substitution pattern introduces a quaternary carbon center at the 3-position, which can be chiral. The synthesis of 3,3-disubstituted phthalides, particularly in enantiomerically enriched forms, is a challenging yet important area of organic synthesis. researchgate.netacs.orgresearchgate.netacs.org Research has explored various strategies to construct this structural motif. One approach involves the condensation of γ-keto acids with phenolic compounds. researchgate.net Another recent development is the asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters, providing access to 3,3-disubstituted phthalides with a chiral quaternary carbon in good yields and enantioselectivities. acs.orgresearchgate.netacs.org

Here is a table summarizing approaches to 3,3-disubstituted phthalides:

Synthetic MethodStarting MaterialsConditionsKey FeaturesReference
Condensationγ-keto acids, phenolic compounds researchgate.netCatalytic concentrated sulfuric acid researchgate.netSimple, efficient, solvent-free conditions researchgate.net researchgate.net
Asymmetric Phase-Transfer-Catalyzed γ-AlkylationPhthalide 3-carboxylic esters, alkylating agents acs.orgresearchgate.netacs.orgAsymmetric phase-transfer catalysis acs.orgresearchgate.netacs.orgCreates chiral quaternary carbon at C3 acs.orgresearchgate.netacs.org acs.orgresearchgate.netacs.org
Rh-catalyzed annulative cyclizationBenzoic acids and allenes mdpi.comCH3CN and AgOAc, temperatures >50 °C mdpi.comTolerates substituents on the phenyl ring mdpi.com mdpi.com

Non-3-Substituted Phthalides

Non-3-substituted phthalides represent a category within the broader class of phthalide compounds where the substitution does not occur at the C-3 position of the phthalide core researchgate.netmdpi.com. While much research focuses on 3-substituted phthalides due to their prevalence in natural products and associated bioactivities, non-3-substituted phthalides also constitute an important area of study in chemical research.

The synthesis and properties of non-3-substituted phthalides are explored through various chemical methodologies. These compounds can exhibit distinct chemical reactivities and physical properties compared to their 3-substituted counterparts, depending on the nature and position of the substituents on the phthalide ring system.

Specific research findings related to non-3-substituted phthalides often detail synthetic routes developed for their preparation and characterization using analytical techniques such as elemental analysis and spectroscopy tandfonline.com. For example, studies have reported the synthesis of fluorine-substituted phthalides, which could include non-3-substituted examples, from γ-keto acids and phenolic compounds tandfonline.com. These synthetic efforts contribute to expanding the library of available phthalide structures for further investigation.

Data tables in research on non-3-substituted phthalides would typically present details on synthesized compounds, including their yields, melting points, and spectroscopic data (e.g., NMR, IR, Mass Spectrometry) to confirm their structures and purity.

Phthalide Polymers (Dimers and Trimers)

Phthalide polymers, specifically dimers and trimers, are oligomeric structures formed from phthalide units researchgate.netmdpi.com. These higher-order phthalide compounds can occur naturally or be synthesized in the laboratory. Oligomeric phthalides, particularly dimers and trimers, are generally produced via cycloaddition reactions, such as [2+2] or [4+2] cycloaddition, leading to complex polycyclic skeletons with multiple chiral centers researchgate.net.

Naturally occurring phthalide dimers and trimers have been isolated from sources like Angelica sinensis and Ligusticum chuanxiong nih.govresearchgate.net. For instance, triligustilides A and B are examples of phthalide trimers found in Angelica sinensis, possessing complex polycyclic structures researchgate.net. Research has also identified phthalide trimers in Ligusticum chuanxiong researchgate.net. These natural oligomers contribute to the diverse chemical profiles of the plants they are isolated from.

Research findings on phthalide polymers involve their isolation, structural characterization, and studies of their formation pathways. Structural elucidation of these complex molecules often requires advanced spectroscopic and analytical techniques.

While the search results provided limited specific data tables for phthalide polymers, research in this area would typically include tables detailing the spectroscopic data (e.g., NMR shifts, coupling constants, mass fragmentation patterns) used to determine the structures of the isolated or synthesized dimers and trimers. Yields from synthetic procedures for preparing phthalide oligomers would also be presented in data tables.

Studies on phthalide polymers may also investigate their physical properties, although the provided search results primarily focused on structural and synthetic aspects. For example, research on other types of dimers and trimers (like thiophene-based or dimer acids) highlights that oligomeric structure can influence properties such as viscosity and stability nih.govmdpi.com. While this is not directly about phthalide polymers, it illustrates the type of physical property data that might be relevant in studies of phthalide dimers and trimers.

The synthesis of phthalide polymers often involves specific reaction conditions to control the degree of polymerization and the resulting oligomeric structures. While direct methods for synthesizing polymeric phthalides are not widely reported compared to monomeric phthalides, their occurrence in nature suggests biological pathways for their formation mdpi.com.

Understanding the formation and properties of phthalide dimers and trimers is crucial for a complete picture of phthalide chemistry and their potential roles in biological systems or as complex synthetic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2Cl4O2 B1677738 Fthalide CAS No. 27355-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrachloro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4O2/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWKWBPNKPGATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058045
Record name Fthalide
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Molecular Weight

271.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27355-22-2
Record name Phthalide
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Record name Phthalide
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Record name Fthalide
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Record name TETRACHLOROPHTHALIDE
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Occurrence and Natural Product Chemistry of Phthalide

Natural Sources and Distribution

Phthalides are distributed across several kingdoms of life, primarily found in plants, fungi, bacteria, and liverworts. rsc.orgresearchgate.netnih.gov Over 180 naturally occurring phthalide (B148349) derivatives have been identified. rsc.org

Plants (e.g., Apiaceae family: Angelica sinensis, Ligusticum chuanxiong, Apium graveolens)

Plants, particularly those in the Apiaceae family (formerly Umbelliferae), are significant sources of naturally occurring phthalides. nih.govresearchgate.net Species like Angelica sinensis (Danggui), Ligusticum chuanxiong (Chuanxiong), and Apium graveolens (celery) are well-known for containing these compounds. nih.govresearchgate.net Other genera in the Apiaceae family, including Cnidium, Levisticum, and Petroselinum, also contain phthalides. researchgate.net Phthalides are often found as pivotal active compounds within the volatile oils of these plants. researchgate.netnih.gov For instance, ligustilide (B1675387) is a major phthalide found in A. sinensis and L. chuanxiong. researchgate.net The characteristic aroma of L. chuanxiong is partly attributed to phthalides, including butylphthalide (B1668128). nih.gov Beyond the Apiaceae, phthalides have also been characterized in other plant families such as Asteraceae, Leguminosae, Orchidaceae, and Rutaceae. researchgate.net

Fungi (e.g., Penicillium, Alternaria, Pestalotiopsis, Biscogniauxia)

Fungi represent another notable source of phthalides. researchgate.netnih.gov Several genera, including Penicillium, Alternaria, and Pestalotiopsis, are known to produce these compounds. nih.govresearchgate.netmdpi.com Phthalides like penicillide (B1663092) and purpactin A have been reported in Penicillium and Pestalotiopsis species. mdpi.com The genus Biscogniauxia, a member of the Xylariaceae family, has also been shown to produce phthalide derivatives, such as biscogniphthalides A-D and 7-hydroxy-5-methoxy-4,6-dimethylphthalide. researchgate.netmdpi.com Some fungal endophytes, including Penicillium species, are commonly found in plants and can produce bioactive compounds, potentially including phthalides found in their host plants. mdpi.commdpi.comresearchgate.netmdpi-res.com

Bacteria

While less extensively documented compared to plants and fungi, bacteria have also been identified as sources or metabolizers of phthalides or related compounds. rsc.orgresearchgate.net For example, certain bacteria are involved in the degradation pathways of phthalate (B1215562) esters, which are structurally related to phthalides. asm.org Studies have also explored the antibacterial activity of phthalides isolated from plant sources against various bacterial strains, including Staphylococcus aureus and Escherichia coli. researchgate.netnih.gov Furthermore, microbial transformations of phthalides using different species of bacteria have been carried out for structural modifications. nih.gov

Liverworts

Liverworts are another group of organisms where phthalides have been found. researchgate.netnih.govresearchgate.netresearchgate.net These natural compounds are confined to some genera of liverworts. nih.govresearchgate.net For instance, the presence of two phthalides, 3R-(3,4-dimethoxybenzyl)-5,7-dimethoxyphthalide and marchatoside, has been confirmed in the liverwort Marchantia polymorpha. mdpi.com Liverworts are known to accumulate lipophilic compounds, including phthalides, in specialized organelles called oil bodies. mdpi.com

Isolation and Purification Methodologies for Natural Phthalides

The isolation and purification of natural phthalides from their complex biological matrices require specific methodologies, primarily involving extraction followed by various separation techniques. nih.govvbspu.ac.in

Extraction Techniques (e.g., pre-washing, grinding, drying of plant materials, solvent selection)

The initial step in obtaining natural phthalides typically involves the preparation of the biological material, which may include pre-washing, grinding, and drying of plant tissues. researchgate.net Extraction is a crucial procedure that utilizes selective solvents to separate the desired compounds from the raw material. encyclopedia.pub The choice of solvent is critical and depends on factors such as the polarity of the target phthalide, its solubility, and potential interactions with other components in the matrix. encyclopedia.pub Solvents commonly used in the extraction of natural products, including phthalides, range from polar (e.g., water, alcohols) to intermediate polar (e.g., acetone, dichloromethane, ethyl acetate) and nonpolar (e.g., n-hexane, ether, chloroform). nih.govencyclopedia.pub

Various extraction methods are employed. Conventional techniques include maceration, where the plant material is soaked in a solvent for a period; percolation, where the solvent flows through the material; decoction, involving boiling the material in water; and Soxhlet extraction, a continuous extraction method using hot solvent. nih.govencyclopedia.pub Modern or non-conventional techniques, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are also utilized and can offer advantages like reduced solvent consumption and shorter extraction times. nih.govvbspu.ac.inencyclopedia.pubchemmethod.com Steam distillation is a method specifically employed for extracting volatile compounds, such as those found in the essential oils of aromatic plants, which can include volatile phthalides. vbspu.ac.in

After extraction, the resulting crude extract, a complex mixture, undergoes further separation and purification steps using chromatographic techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) to isolate individual phthalide compounds. nih.govnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Phthalide9223
Ligustilide73304
Butylphthalide10244
3R-(3,4-dimethoxybenzyl)-5,7-dimethoxyphthalideNot readily available in search results
MarchatosideNot readily available in search results
Penicillide165910
Purpactin A6436185
Biscogniphthalide ANot readily available in search results
Biscogniphthalide BNot readily available in search results
Biscogniphthalide CNot readily available in search results
Biscogniphthalide DNot readily available in search results
7-hydroxy-5-methoxy-4,6-dimethylphthalideNot readily available in search results
Mycophenolic acid440937
Noscapine4571
Bicuculline2382
FuscinarinNot readily available in search results
(-)-typhaphthalideNot readily available in search results
(+)-spiroxalineNot readily available in search results
MonascodiloneNot readily available in search results
(Z)-ligustilide73304
3-n-butylphthalide10244
(Z)-3-butylidenephthalide5368841
(E)-3-butylidenephthalide6433214
Levistolide A10238802

Data Table Example (Illustrative based on text)

While the search results provide qualitative information about the presence of phthalides in various sources, detailed quantitative data suitable for a comprehensive interactive table across all mentioned sources and specific phthalides is not consistently available in a structured format within the provided snippets. However, based on the text, a table illustrating the presence of phthalides in key plant species could be constructed if specific compound data were provided.

Plant SpeciesFamilyKey Phthalides Mentioned
Angelica sinensisApiaceaeLigustilide, Butylphthalide
Ligusticum chuanxiongApiaceaeLigustilide, Butylphthalide
Apium graveolensApiaceaeMentioned as source of odor constituents
Levisticum officinaleApiaceae(Z)-ligustilide, (Z)-3-butylidenephthalide, (E)-3-butylidenephthalide, 3-butylphthalide, Levistolide A
Marchantia polymorphaMarchantiaceae3R-(3,4-dimethoxybenzyl)-5,7-dimethoxyphthalide, Marchatoside

Note: The data in this table is illustrative based on the text and does not represent a comprehensive quantitative analysis.

Chromatographic Separations

Chromatographic techniques are essential for the extraction, isolation, and purification of phthalides from natural sources. Various methods have been employed, with column chromatography being the most common. rsc.orgacs.org

Common adsorbents used in column chromatography for phthalides include silica (B1680970), alumina, and LH-20. rsc.orgacs.orgusda.gov Other chromatographic techniques utilized for specific phthalides or for achieving higher purity include:

Thin Layer Chromatography (TLC) rsc.orgacs.org

Preparative TLC (PTLC) rsc.orgacs.org

Centrifugal Circular TLC (CCTLC) rsc.orgacs.org

High-Performance Liquid Chromatography (HPLC) rsc.orgacs.orgoup.com

Medium-Pressure Liquid Chromatography (MPLC) rsc.orgacs.org

High-Speed Countercurrent Chromatography (HSCCC) rsc.orgacs.orgnih.gov

Droplet-Countercurrent Chromatography (DCCC) rsc.orgacs.org

High-Vacuum Low-Temperature Distillation rsc.orgacs.org

Solvent-Solvent Partition indexcopernicus.com

The choice of solvent for extraction and chromatography depends on the polarity of the phthalides being targeted. Non-polar phthalides can be extracted using solvents like hexane (B92381) or petroleum ether, while polar phthalides require polar solvents such as ethanol, chloroform (B151607), methanol, and ethyl acetate (B1210297). rsc.org

For example, in the enrichment of phthalides from celery seed oil, methods like column chromatography using silica gel, solvent-solvent partition, and fractional distillation have been studied. indexcopernicus.com

Data Table 1: Common Chromatographic Methods for Phthalide Isolation

MethodCommon Adsorbents/PhasesApplications
Column ChromatographySilica, Alumina, LH-20, Reversed-phaseGeneral isolation, most common method. rsc.orgacs.orgusda.gov
Thin Layer Chromatography (TLC)SilicaAnalytical separation, preparative separation. rsc.orgacs.org
High-Performance Liquid Chromatography (HPLC)Normal-phase, Reversed-phaseIsolation, analysis, separation of enantiomers. rsc.orgacs.orgoup.comillinois.edu
Countercurrent Chromatography (HSCCC, DCCC)Solvent systemsSeparation of compounds with similar properties. rsc.orgacs.orgnih.gov
Distillation-Isolation of volatile phthalides, enrichment. acs.orgindexcopernicus.com

Spectrometric Methods for Characterization

Spectrometric methods are crucial for the structural characterization and identification of isolated phthalides. Early characterization techniques included UV spectroscopy. rsc.org With advancements in analytical instrumentation, modern methods such as Infrared (IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Mass Spectrometry (MS) coupled with liquid chromatography have become widely used. rsc.orgoup.comcapes.gov.brresearchgate.net

Mass spectrometry, particularly when coupled with chromatography (GC-MS, LC-MS, LC-MS/MS), provides valuable information about the molecular weight and fragmentation patterns of phthalides, aiding in their identification and structural elucidation. rsc.orgoup.comcapes.gov.brresearchgate.net LC-MS/MS, for instance, is considered a method of choice for the fast detection and detailed structural analysis of phthalide mixtures in crude extracts. oup.comcapes.gov.br High-resolution mass spectrometry (HRMS) offers powerful capabilities for rapid analysis and identification, even for potential new phthalides. researchgate.net

UV spectrophotometry is also used, often in conjunction with HPLC, for the detection and characterization of phthalides based on their characteristic UV absorption profiles. rsc.orgoup.com

Two-Dimensional Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for determining the structure of organic natural products, including phthalides. researchgate.net While one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide significant structural information, two-dimensional (2D) NMR techniques are particularly powerful for elucidating the complex structures of new or unknown phthalides. brieflands.comresearchgate.netd-nb.infofrontiersin.orgresearchgate.net

2D NMR experiments provide correlations between different nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule. Key 2D NMR techniques used in the structural elucidation of phthalides include:

¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are coupled through bonds, revealing proton-proton connectivity. brieflands.comslideshare.net

Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): Correlates protons with the carbons to which they are directly bonded (one-bond correlation), helping to assign ¹H and ¹³C signals. brieflands.comd-nb.infoslideshare.netnanalysis.com

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds (long-range correlations), which is crucial for establishing the connectivity of the carbon skeleton, including quaternary carbons and carbonyl groups. brieflands.comresearchgate.netd-nb.infofrontiersin.orgslideshare.net

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Identifies protons that are spatially close to each other, regardless of bond connectivity, providing information about the molecule's three-dimensional structure and relative stereochemistry. d-nb.infoslideshare.net

By combining the information from these 2D NMR experiments with 1D NMR data and mass spectrometry data, chemists can effectively determine the complete structures of isolated phthalides, including the position of substituents and, in some cases, stereochemical features. brieflands.comd-nb.infofrontiersin.orgresearchgate.netnih.gov

Data Table 2: Key 2D NMR Techniques for Phthalide Structure Elucidation

2D NMR TechniqueInformation Provided
COSY¹H-¹H coupling (through-bond connectivity)
HSQC/HMQC¹H-¹³C one-bond correlation
HMBC¹H-¹³C two- and three-bond correlations (long-range)
NOESY/ROESY¹H-¹H spatial proximity (through-space correlations)

Biosynthesis Pathways of Phthalides

The biosynthesis of naturally occurring phthalides has been investigated, with evidence suggesting involvement of the acetate pathway and polyketide intermediates. However, some pathways, particularly in certain plant families like Apiaceae, are still not fully elucidated. rsc.orgchemicalbook.comchromatographyonline.com

Acetate Units and Polyketide Intermediates

Isotopic labeling studies have provided evidence that the biosynthesis of phthalides occurs via the linkage of acetate units, forming polyketide intermediates. rsc.orgchemicalbook.comnih.gov The acetate pathway, also known as the polyketide pathway, is a fundamental biosynthetic route that involves the stepwise condensation of two-carbon units, typically derived from malonyl-CoA, to form longer carbon chains. researchgate.netwikipedia.org In polyketide synthesis, unlike fatty acid synthesis, the reduction steps may be partially or completely omitted, leading to a diverse array of complex natural products, including phthalides. researchgate.netwikipedia.org

The structural determination of mycophenolic acid, a phthalide fragment, provided early insights into the involvement of the polyketide pathway in phthalide biosynthesis. frontiersin.org

Unelucidated Biosynthesis Pathways (e.g., in Apiaceae)

While the acetate-polyketide pathway is implicated in phthalide biosynthesis generally, the specific pathways and the enzymes involved in the formation of the wide variety of phthalides found in certain plant families, such as the Apiaceae, are not yet fully understood. chromatographyonline.comfrontiersin.org

Research in Angelica sinensis, a major source of phthalides in the Apiaceae, has aimed to identify the enzymes and pathways responsible for phthalide accumulation and transformation. frontiersin.org Studies combining transcriptome and metabolite profile analyses are being conducted to explore potential enzymes involved in the differential regulation of phthalide accumulation in these plants. frontiersin.org Despite these efforts, the precise biosynthetic routes leading to many of the phthalides found in Apiaceae species remain to be fully elucidated. chromatographyonline.comfrontiersin.org

Some research suggests that phthalides in Ligusticum chuanxiong, another Apiaceae species, might be generated from aromatic amino acids, indicating potentially complex or alternative biosynthetic routes in this family. researchgate.net Recent studies have identified enzymes like phthalide C-4/C-5 desaturases (P4,5Ds) in Ligusticum chuanxiong that are involved in converting one phthalide (senkyunolide A) to another (l-n-butylphthalide and butylidenephthalide), providing some insight into the later stages of phthalide modification within this family. researchgate.net

Synthetic Methodologies and Chemical Transformations of Phthalide

Total Synthesis of Phthalide (B148349) and its Derivatives

The total synthesis of phthalide and its derivatives can be achieved through various sophisticated chemical transformations, including transition metal catalysis, lithiation strategies, cycloadditions, and specific named reactions.

Transition Metal-Catalyzed C-H Bond Functionalization

Transition metal-catalyzed C-H bond functionalization has emerged as an efficient strategy for constructing phthalides and their derivatives from simple, unfunctionalized molecules. This approach involves the cleavage of a C-H bond and the subsequent formation of a new C-X bond, where X can be carbon or a heteroatom. Over 30 such methods have been reported, with many developed in the past decade. nih.govnih.gov

One strategy for synthesizing 3-aryl phthalides involves the annulative coupling of benzoic acids and aromatic aldehydes. This reaction proceeds through a cascade process where an aldehyde undergoes ortho-C-H bond activation, followed by addition to another aldehyde molecule and subsequent cyclization with water elimination. nih.govmdpi.com

For the synthesis of 3-alkyl phthalides, a major strategy is the coupling of benzoic acids and electron-poor alkenes. This domino reaction typically involves a Heck-type ortho-alkenylation followed by an intramolecular Michael-type addition. nih.gov The alkenylation step, being a dehydrogenative coupling, requires an oxidant. nih.gov A chemoselectivity issue can arise as alkenylation may occur at both ortho-positions, potentially yielding a mixture of 3-substituted and 3,7-disubstituted products. nih.gov

A chemoselective method for synthesizing 3-alkyl phthalides involves the coupling of benzoic acids and electrophilic alkenes catalyzed by [RuCl₂(p-cymene)]₂ with Cu(OAc)₂·H₂O as the oxidant in water. nih.govmdpi.com This protocol accommodates both electron-withdrawing and electron-donating groups on the phenyl ring but is limited to acrylonitriles and acrylic esters as alkenes. nih.gov

Ruthenium catalysts have also been employed in the green synthesis of phthalides from aryl carboxylic acids and alkenes in gamma-valerolactone (B192634) (GVL) using molecular oxygen as the sole oxidant. mdpi.comrsc.org The proposed catalytic cycle for this Ru-catalyzed annulative coupling is analogous to that of the Ru(II)/Cu(II) system. mdpi.com The weak coordinating ability of the carboxylate group to Ru(II) is considered crucial for the ligand exchange between acetate (B1210297) and benzoate (B1203000) at the beginning of the catalytic cycle. mdpi.com

Palladium catalysis has also been utilized for the synthesis of isobenzofuran-1(3H)-ones (phthalides) from o-bromobenzyl tertiary/secondary/primary alcohols. organic-chemistry.org Additionally, a copper-catalyzed domino Sonogashira coupling and 5-exo-dig cyclization between ortho-bromobenzoic acids and terminal alkynes has been reported for the synthesis of phthalide derivatives in good yields under mild conditions. researchgate.net

Cobalt-catalyzed intramolecular hydroacylations of 2-acylbenzaldehydes can afford phthalide derivatives in good yields with high enantioselectivities in the presence of chiral diphosphines. organic-chemistry.org Rhenium-catalyzed C-H activation has also enabled a [4+1] annulation of benzamides with aldehydes to provide phthalides. organic-chemistry.org

Lithiation of Alkoxyaromatics and Subsequent Reactions

The lithiation of alkoxyaromatics provides a route to functionalized phthalides. This method involves the directed ortho-metallation of alkoxy-substituted benzyl (B1604629) alcohols. publish.csiro.aupublish.csiro.auresearchgate.net Subsequent reactions of the resulting lithiated species with electrophiles, such as ethyl chloroformate or carbon dioxide, can lead to the formation of the phthalide ring system. publish.csiro.aupublish.csiro.auresearchgate.net

Research has investigated the lithiation of methoxy- and methylenedioxy-benzyl alcohols and their subsequent reactions with ethyl chloroformate and carbon dioxide to form phthalides. publish.csiro.aupublish.csiro.au This approach has been compared with the metallation-carboxylation of alternative substrates. publish.csiro.aupublish.csiro.au The preparation of phthalideisoquinoline analogues using this method has been explored, although yields can be low due to the acidity of the benzylic position in the benzylisoquinoline precursor. publish.csiro.aupublish.csiro.auresearchgate.net

Treatment of benzyl alcohols with n-butyllithium can generate lithiated intermediates which, upon reaction with various electrophiles, yield functionalized products, including those that can be converted to phthalides. researchgate.net

Diels-Alder Reactions for Phthalide Analogs

Diels-Alder reactions have been employed in the synthesis of phthalide analogs and intermediates. This cycloaddition strategy allows for the construction of the cyclic framework present in phthalides.

Highly substituted phthalides, including a key intermediate in the synthesis of mycophenolic acid, have been prepared using the Diels-Alder reaction of sulfur-substituted furanones with silyloxydienes. jst.go.jp

The Diels-Alder reaction of (Z)-ligustilide, a naturally occurring phthalide, has been reported for the synthesis of dimeric phthalides. researchgate.netnih.govresearchgate.netresearchgate.net These cycloadditions can be [π4s + π2s] or [π2s + π2s] reactions. researchgate.netnih.govresearchgate.netresearchgate.net

A novel phthalide analog was synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and 3,4-dichlorofuran-2(5H)-one. nih.gov Quantum mechanical calculations were used in conjunction with spectroscopic methods to determine the structure of the resulting analog. nih.gov

Diels-Alder reactions involving furanic compounds and dienophiles have been investigated as a bio-based route to phthalic anhydride (B1165640) compounds and intermediate phthalide compounds. google.com For instance, reacting furfuryl alcohol or an analogue with a dienophile containing an α,β-unsaturated carbonyl with an α'-leaving group can lead to the formation of a phthalide. google.com

While some Diels-Alder strategies focus on phthalimides, involving the cycloaddition of azadiene intermediates generated from α,β-unsaturated aldehydes and maleimides, these highlight the utility of this reaction type in constructing related fused heterocyclic systems. organic-chemistry.orgacs.org

Strategies Involving Cyclizations

Cyclization reactions are fundamental in constructing the lactone ring of phthalides. Various cyclization strategies have been developed for the synthesis of phthalide and its derivatives.

One method involves the intramolecular cyclization of ortho-dialdehydes or ortho-keto aldehydes via a hydroacylation reaction, where the aldehyde C-H bond adds intramolecularly to the adjacent carbonyl group. nih.gov This method is atom-economical and redox-neutral but requires the preparation of the starting materials, except for o-phthalaldehyde. nih.gov

Cascade reactions involving Heck-type dehydrogenative alkenylation followed by intramolecular Michael-type addition are used to afford 3-substituted phthalides. nih.gov

Copper-catalyzed domino reactions, such as Sonogashira coupling followed by 5-exo-dig cyclization, have been shown to yield phthalide derivatives. researchgate.net The regioselectivity of the intramolecular cyclization (5-exo-dig vs. 6-endo-dig) can depend on the substituents on the ortho-bromobenzoic acid substrate. researchgate.net

Intramolecular condensations and differentiated cyclizations have been carried out on dimeric phthalides, providing insights into their chemical reactivity. researchgate.netnih.gov

Other cyclization approaches include the oxidative cyclization of phthalaldehydes and alcohols catalyzed by rhodium(III) and copper acetate to yield 3-alkoxyphthalides. rsc.org A metal-free intramolecular lactonization protocol in the presence of DDQ/tert-butyl nitrite (B80452) has also been reported. organic-chemistry.org An electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids provides phthalides using a graphite (B72142) anode. organic-chemistry.org

Alder-Rickert Reactions

The Alder-Rickert reaction, a retro-Diels-Alder process, has been applied in the synthesis of phthalide derivatives, often following a Diels-Alder cycloaddition. researchgate.netnih.govresearchgate.netresearchgate.netiisc.ac.in

In the synthesis of highly substituted phthalides, a strategy involves cycloaddition of a cyclohexadiene derivative with a dienophile, followed by an Alder-Rickert reaction to generate the aromatic ring and a substituted phthalic anhydride intermediate. iisc.ac.in Subsequent regioselective reduction of the anhydride can then yield the desired phthalides. iisc.ac.in

For instance, the cycloaddition of 1,4-dimethoxycyclohexa-1,4-diene with dimethyl acetylenedicarboxylate (B1228247) (DMAD) followed by an Alder-Rickert reaction yielded a diester, which upon hydrolysis and treatment with acetic anhydride, gave a phthalic anhydride. iisc.ac.in Regioselective reductions of this anhydride afforded specific phthalides. iisc.ac.in Similarly, starting from 2,6-dimethoxytoluene, a similar strategy involving Diels-Alder and Alder-Rickert reactions was used to prepare other phthalides. iisc.ac.in

Alder-Rickert reactions of (Z)-ligustilide with dienophiles like ethyl propiolate or dimethyl acetylenedicarboxylate have been carried out, yielding butylidenephthalide-type derivatives. researchgate.net

Sharpless Asymmetric Hydroxylations

Sharpless asymmetric hydroxylation, a reaction typically used for the enantioselective preparation of 1,2-diols from olefins using osmium catalysts and chiral ligands, has been mentioned in the context of synthesizing monomeric phthalides. researchgate.netnih.govresearchgate.netresearchgate.netorganic-chemistry.org While the direct application of Sharpless asymmetric dihydroxylation to form the phthalide core itself is not a primary method, the technique or related asymmetric transformations might be employed in the synthesis of chiral phthalide derivatives or precursors.

The mention of Sharpless asymmetric hydroxylations alongside other methods for synthesizing monomeric phthalides suggests its potential use in introducing chirality into a molecule that is subsequently cyclized or transformed into a phthalide or a phthalide derivative. researchgate.netnih.govresearchgate.netresearchgate.net

Grignard Additions

Grignard reagents can react with phthalides, typically involving the addition to the ester carbonyl group. With unsubstituted phthalide, two equivalents of a Grignard reagent react rapidly. capes.gov.br This reaction is difficult to control for stepwise addition. capes.gov.br The initial addition product, a magnesium hemiacetal, can undergo rearrangement to form a ketone intermediate. mit.edu This ketone intermediate is susceptible to a second addition of the Grignard reagent, leading to a diaddition product. mit.edu

In contrast, 3,3- and 4,7-disubstituted phthalides react with only one equivalent of an organometallic reagent. capes.gov.br The primary addition product in these cases exists in a ring-chain tautomerism, where the position of the equilibrium is influenced by interactions between the substituents on the phthalide and the alkyl group introduced by the Grignard reagent. capes.gov.br These interactions can prevent the ring opening of the primary addition product, thereby inhibiting the reaction with a second equivalent of the Grignard reagent. capes.gov.br

A method for preparing 3-substituted phthalides involves the reaction of 2-carbomethoxyphenylmagnesium chloride (generated by halogen-metal exchange from methyl 2-iodobenzoate) with aldehydes. acs.org The resulting secondary alkoxide cyclizes to form the phthalide product. acs.org

Use of Phthalic Anhydride as Precursor

Phthalic anhydride serves as a common precursor for the synthesis of phthalide. One method involves the hydrogenation of phthalic anhydride in benzene (B151609) at high temperature and pressure in the presence of a copper chromite catalyst, yielding phthalide in good yield. orgsyn.org

Another approach utilizes the selective hydrogenation of phthalic anhydride under the action of a supported nickel catalyst, using phthalide itself as the reaction solvent. google.com This method operates at temperatures between 130-200°C and pressures between 1.0-5.0 MPa. google.com The supported nickel catalyst can be prepared by supporting nickel on various carriers such as SiO2, diatomaceous earth, activated carbon, TiO2, ZrO2, TiO2-SiO2, TiO2-Al2O3, or TiO2-ZrO2, with a nickel loading of 5-50 wt. %. google.com

While not directly yielding phthalide, phthalic anhydride can also be converted to phthalimide (B116566) by reaction with ammonia, ammonium (B1175870) carbonate, or urea. byjus.compierpalab.com This highlights the utility of phthalic anhydride as a versatile building block in organic synthesis.

Stereoselective Synthesis of Chiral Phthalides

Many biologically active compounds contain the chiral phthalide core, making the stereoselective synthesis of these molecules a significant area of research. rsc.orgacs.org

Asymmetric Synthesis Approaches

Numerous asymmetric synthetic methodologies have been developed to introduce chirality at the C-3 position of phthalides. rsc.org One approach involves the catalytic asymmetric 1,2-addition of organozinc reagents to methyl 2-formylbenzoates, followed by lactonization. rsc.org Chiral phosphoramide (B1221513) ligands in combination with Zn(II) have been used as catalysts for this transformation, yielding chiral 3-substituted phthalides with good enantioselectivities. rsc.org

Another method for the asymmetric synthesis of 3-aryl phthalides involves a sequential asymmetric arylation-lactonization pathway. rsc.orgrsc.org This reaction utilizes reactive arylating agents, generated by boron-zinc exchange, which react with 2-formylbenzoates in the presence of a chiral amino naphthol ligand. rsc.orgrsc.org The arylation of the aldehyde is the enantiodetermining step, followed by lactonization to afford chiral phthalides with high enantiomeric excess. rsc.orgrsc.org Diastereomeric aziridine (B145994) carbinols have also been employed as chiral ligands in catalyzed asymmetric arylation and sequential arylation-lactonization cascades, enabling the synthesis of both enantiomers of chiral 3-aryl phthalides with excellent enantioselectivities. organic-chemistry.org

Ruthenium-catalyzed transfer hydrogenation has been reported for the asymmetric synthesis of 3-substituted phthalides from ethyl 2-acylarylcarboxylate substrates, achieving excellent enantioselectivity. rsc.org The selectivity is attributed to a preferable transition state involving the ruthenium catalyst and the substrate. rsc.org

Samarium diiodide (SmI2)-mediated reductive cyclization of 2-acylarylcarboxylates provides a catalytic asymmetric approach for the highly enantioselective synthesis of chiral phthalides. acs.org A combination of a chiral oxazolidinone and an achiral amine can serve as an efficient catalyst system for this reaction, providing access to a range of enantiomerically enriched phthalides. acs.org

Biotransformations using enzymes like cytochrome P450 BM3 monooxygenases can also achieve regio- and stereoselective hydroxylation, offering a route to enantioenriched phthalides. nih.gov

Synthesis and Separation of Diastereomeric Imino Alcohol Derivatives

The synthesis and separation of diastereomeric imino alcohol derivatives of chiral phthalides can be a method for assigning the absolute configurations of phthalides. lookchem.commolaid.comlookchem.com Representative chiral phthalides can be converted to their corresponding thionophthalides using Lawesson's reagent. lookchem.com Treatment of these thionophthalides with configurationally known chiral amino alcohols in the presence of mercuric trifluoroacetate (B77799) yields diastereomeric imino alcohols. lookchem.com These diastereomers can be separated by chromatography on silica (B1680970) or chiral stationary phases. lookchem.com The elution order and 1H NMR chemical shift differences of these diastereomers can be related to their relative and absolute configurations. lookchem.com Hydrolysis of the separated imino alcohol diastereomers provides configurationally established phthalide enantiomers. lookchem.com

Resolutions of Racemic Mixtures

Resolution of racemic phthalides is another strategy to obtain enantiomerically pure compounds. This involves separating the enantiomers from a racemic mixture. Microbial transformations using different species of bacteria, fungi, and algae have been employed for the resolution of racemic phthalides. nih.govresearchgate.net

Chiral HPLC is a powerful technique for the separation of enantiomers. Racemic phthalides have been successfully resolved into their pure enantiomers using chiral columns, such as the (R,R) Whelk-O1 chiral column. frontiersin.orgfrontiersin.org

Dynamic kinetic resolution catalyzed by N-heterocyclic carbenes has been developed for the asymmetric acylation of hydroxyphthalides. nih.govntu.edu.sg This method allows access to enantiomerically enriched phthalidyl esters by effectively differentiating the two enantiomers of racemic hydroxyphthalides. nih.govntu.edu.sg

Chemical Modifications and Derivatization

Phthalides can undergo various chemical modifications and derivatization reactions to yield a wide range of derivatives with altered properties. Chemical transformations of monomeric phthalides include oxidation, reduction, addition, elimination, and cycloaddition reactions. nih.govresearchgate.net Treatment of (Z)-ligustilide with Lewis acids, for instance, can afford linear dimers. nih.govresearchgate.net

Derivatization can be aimed at synthesizing specific classes of compounds, such as 3-arylaminophthalides and 3-indolylphthalides. researchgate.net These derivatives can be synthesized using reagents like ammonium chloride. researchgate.net

The chemical modification of phthalides can also involve the introduction of different functional groups or the hybridization with other molecular frameworks. For example, novel resveratrol-phthalide hybrid compounds have been synthesized by Suzuki-Miyaura cross-coupling reactions, demonstrating the potential for creating hybrid molecules with potentially enhanced biological activities. clockss.org

Structural modifications can also involve altering substituents on the phthalide core, such as replacing a hydroxyl group with a halogenated methyl group or a methylene (B1212753) group, or changing the aromatic ring substituents. researchgate.net

Data on the synthesis and properties of phthalide derivatives are often characterized using spectroscopic methods such as 1H NMR and 13C NMR spectroscopy, and molecular masses can be established by GC-MS or elemental analysis. researchgate.net

Structural Modifications via Microbial Transformations (bacteria, fungi, algae)

Microbial transformations offer an environmentally friendly route to modify phthalide structures. Various species of bacteria, fungi, and algae have been shown to effect structural changes in phthalides. These biotransformations can include processes such as the resolution of racemic mixtures and oxidation reactions. chemicalbook.comnih.govresearchgate.net Microorganisms, particularly bacteria, are well-suited for biotransformation due to their high surface-to-volume ratio, rapid growth rates, and diverse metabolic capabilities. scispace.commedcraveonline.com While some microorganisms can also biosynthesize phthalates, others are capable of their biodegradation and transformation. mdpi.comijcmas.com

Synthesis of Poly(diphenylenephthalide)

Poly(diphenylenephthalide) (PDPh) is a phthalide-containing polymer that has attracted interest due to its unique properties, including high glass transition temperature and film-forming capabilities. mdpi.commdpi.com The synthesis of PDPh is typically carried out through polycondensation reactions. One reported method involves the polycondensation of 3,3-bis(4-bromophenyl)phthalide, which is itself synthesized by the acylation of bromobenzene (B47551) with 3-(4-bromophenyl)-3-chlorophthalide. fedlab.ru This polycondensation can be catalyzed by Ni(0). fedlab.ru Another approach to synthesizing phthalide-containing polymers involves the polycondensation of p-(3-chloro-3-phthalidyl)diphenyl, with studies investigating the influence of factors like solvent, catalyst, temperature, and monomer concentration on the process. researchgate.net

Here is a simplified representation of a synthesis scheme for poly(diphenylenephthalide):

Reactant 1Reactant 2CatalystProduct
3,3-bis(4-bromophenyl)phthalide-Ni(0)Poly(diphenylenephthalide)

Chemical Reactivity Studies

The chemical reactivity of phthalides, particularly dimeric forms, involves various transformations including condensations and cyclizations.

Intramolecular Condensations of Dimeric Phthalides

Dimeric phthalides can undergo intramolecular condensation reactions, providing insights into their specific chemical behavior. chemicalbook.comresearchgate.netresearchgate.net Studies on the chemical reactivity of rac-diligustilide, a dimeric phthalide, have shown that treatment under basic conditions can lead to intramolecular carbon-carbon and oxygen-carbon bond formation, resulting in intramolecular condensation derivatives. scielo.org.mxscielo.org.mx

Differentiated Cyclizations of Dimeric Phthalides

Differentiated cyclizations of dimeric phthalides have also been observed, further highlighting their distinct reactivity profiles. chemicalbook.comresearchgate.netresearchgate.net These cyclizations contribute to the structural diversity of compounds derived from phthalides.

Cycloadditions (e.g., [π4s + π2s], [π2s + π2s] of (Z)-ligustilide)

(Z)-Ligustilide, a naturally occurring monomeric phthalide, is known to participate in cycloaddition reactions, leading to the formation of dimeric phthalides. Specifically, [π4s + π2s] and [π2s + π2s] cycloadditions of (Z)-ligustilide have been reported for the synthesis of dimeric phthalides such as rac-diligustilide and rac-tokinolide B. nih.govresearchgate.netresearchgate.netnih.gov Lewis acid-catalyzed transformations of (Z)-ligustilide have also been investigated, which can lead to the formation of linear dimeric phthalides through cationic mechanisms rather than Diels-Alder adducts. researchgate.netredalyc.org This process involves complexation of the Lewis acid with the carbonyl oxygen or olefinic carbons, promoting the formation of carbocations and subsequent addition of a second ligustilide (B1675387) unit. researchgate.netredalyc.org

Here is a summary of cycloaddition reactions involving (Z)-ligustilide:

ReactantsReaction TypeProducts
(Z)-Ligustilide[π4s + π2s] CycloadditionDimeric phthalides (e.g., rac-diligustilide, rac-tokinolide B) nih.govresearchgate.netresearchgate.netnih.gov
(Z)-Ligustilide[π2s + π2s] CycloadditionDimeric phthalides (e.g., rac-diligustilide, rac-tokinolide B) nih.govresearchgate.netresearchgate.netnih.gov
(Z)-LigustilideLewis Acid CatalysisLinear dimeric phthalides researchgate.netredalyc.org

Pharmacological and Biological Activities of Phthalide

Anti-inflammatory Mechanisms and Modulation

The anti-inflammatory activities of phthalide (B148349) and its derivatives are mediated through the modulation of various signaling pathways and the inhibition of pro-inflammatory mediators.

Cyclooxygenase (COX-1, COX-2) Inhibition

Studies have indicated that certain phthalide derivatives can inhibit the activity of cyclooxygenase enzymes, specifically COX-1 and COX-2. COX enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes is a common mechanism of action for many anti-inflammatory drugs. For instance, some cyclic imide derivatives, structurally related to phthalimide (B116566) (which contains the phthalide core), have shown potent and selective COX-2 inhibitory activity in in vitro assays researchgate.net. One study identified a cyclic imide derivative with a high potency against COX-2 (IC₅₀ = 0.1 μM) and a significant selectivity index (SI) of 400, comparable to celecoxib (B62257) researchgate.net. Another study on isoindoline (B1297411) derivatives, also containing the phthalimide structure, reported compounds with COX-2 inhibitory potency (IC₅₀ values ranging from 0.18 to 0.36 μM) and selectivity indices between 363 and 668 . Dimeric phthalides isolated from Angelica sinensis have also exhibited inhibitory activity against the COX-2 enzyme, with IC₅₀ values ranging from 29.32 ± 0.07 to 137.91 ± 0.24 μM nih.gov.

Table 1: COX-2 Inhibitory Activity of Selected Phthalide Derivatives

Compound TypeExample Compound(s)IC₅₀ (COX-2)Selectivity Index (SI) (COX-1/COX-2)Reference
Cyclic Imide DerivativeCompound 5b0.1 μM400 researchgate.net
Isoindoline DerivativesCompounds 6a, 6b, 7a, 7b0.18 - 0.36 μM363 - 668
Dimeric PhthalidesAngesinenolides C-F (1-6 from Angelica sinensis)29.32 - 137.91 μMNot specified nih.gov

Nitric Oxide (NO) Production Inhibition

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a significant contributor to inflammation. Several phthalide derivatives have demonstrated the ability to inhibit LPS-induced NO production in macrophage cells, such as RAW 264.7. For example, novel phthalide derivatives isolated from Ligusticum chuanxiong showed inhibitory effects against LPS-induced NO production in RAW 264.7 cells, with IC₅₀ values ranging from 3.0 to 12.6 μM rsc.orgrsc.org. Angesinenolide B, a phthalide dimer, also suppressed LPS-induced NO generation in RAW 264.7 cells in a dose-dependent manner, with an IC₅₀ value of 4.98 ± 0.94 μM, showing more potency than quercetin (B1663063) (IC₅₀ of 26.06 ± 2.28 μM) dovepress.com.

Table 2: Inhibition of LPS-Induced NO Production by Phthalide Derivatives in RAW 264.7 Cells

Compound TypeExample Compound(s)IC₅₀ (μM)Reference
Novel Phthalide DerivativesCompounds 1, 2, 6, and 7 (from Ligusticum chuanxiong)3.0 - 12.6 rsc.orgrsc.org
Phthalide DimerAngesinenolide B4.98 ± 0.94 dovepress.com
Phthalide DerivativeCompound 9o0.76 nih.gov

Nrf2/HO-1 Signaling Pathway Activation

The Nrf2/HO-1 signaling pathway is a critical defense mechanism against oxidative stress and inflammation. Activation of this pathway leads to the induction of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1). Some phthalides, such as butylphthalide (B1668128), have been shown to activate the Nrf2/HO-1 pathway, contributing to their protective effects consensus.appconsensus.app. Activation of Nrf2/HO-1 can enhance autophagy and mitophagy, reducing mitochondrial damage and reactive oxygen species (ROS) production, thereby limiting inflammation consensus.app. A novel phthalide derivative, compound 9o, was found to activate the Nrf2/HO-1 signaling pathway, which was linked to its anti-inflammatory activity nih.gov. This activation can occur via the accumulation of ROS, leading to Nrf2 nuclear translocation and subsequent HO-1 expression nih.govnih.gov.

NF-κB/MAPK Signaling Pathway Blockade

The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Phthalide derivatives have been shown to block or suppress these pathways. For instance, Z-ligustilide and senkyunolide A, phthalide lactones from Ligusticum chuanxiong, exhibited significant suppressive effects on TNF-α-mediated NF-κB activation thieme-connect.comnih.gov. A novel phthalide derivative, compound 9o, was found to block the NF-κB/MAPK signaling pathway, contributing to its anti-inflammatory effects nih.gov. Angesinenolide B, a phthalide dimer, also exerted anti-inflammatory properties by suppressing MAPK and STATs signaling pathways dovepress.comtandfonline.com. Inhibition of NF-κB activation can lead to reduced expression of pro-inflammatory factors like iNOS, COX-2, TNF-α, IL-1β, and IL-6 nih.gov.

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases. Phthalide derivatives have demonstrated the ability to inhibit TNF-α production. Z-ligustilide and senkyunolide A inhibited LPS-induced TNF-α production in monocytes, and this suppression was related to their inhibitory activity on TNF-α mRNA transcription thieme-connect.comnih.gov. A phthalimide analogue (PD1) suppressed the induction of pro-inflammatory factors, including TNF-α, in LPS-stimulated macrophages nih.gov. Angesinenolide B also suppressed the levels of TNF-α in LPS-stimulated RAW264.7 cells dovepress.comtandfonline.com.

Alleviation of Acute Colitis

Some phthalide derivatives have shown potential in alleviating acute colitis, an inflammatory condition of the colon. Sedanolide, a natural phthalide, has been reported to exert anti-oxidative and anti-inflammatory effects and has shown promise in protecting mice from dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis researchgate.net. Sedanolide suppressed inflammation, restored the weakened intestinal barrier, and modified gut microbiota in this model researchgate.net. While the mechanism involves modulating the intestinal FXR-SMPD3 pathway and influencing bile acid composition, this demonstrates the potential therapeutic application of phthalides in inflammatory bowel conditions researchgate.net.

Regulation of Pro-inflammatory Cytokines (e.g., IL-1β)

Studies indicate that phthalide derivatives can influence the production and regulation of pro-inflammatory cytokines. For instance, a phthalimide analogue, PD1, has been shown to suppress the induction of pro-inflammatory factors, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This suppression appears to involve the inhibition of the NF-κB pathway and the activation of PPAR-γ. nih.gov Concurrently, PD1 enhanced the expression of anti-inflammatory mediators like arginase-1 and interleukin-10 (IL-10). nih.gov

IL-1β is a key pro-inflammatory cytokine primarily produced by monocytes and macrophages, playing a significant role in initiating local and systemic inflammation. plos.orgnih.gov Its production is induced by inflammatory stimuli and often requires cleavage by the inflammasome complex to become biologically active. plos.orgnih.gov The ability of phthalide derivatives to modulate IL-1β and other pro-inflammatory cytokines suggests a potential therapeutic application in inflammatory conditions.

Neuroprotective and Central Nervous System (CNS) Actions

Phthalide compounds, notably 3-n-butylphthalide (NBP), have demonstrated significant neuroprotective effects and various actions within the central nervous system. nih.govkarger.com NBP, initially isolated from celery seeds, has been approved in China for the treatment of ischemic stroke. nih.govkarger.comfrontiersin.orgdovepress.com Its neuroprotective effects are considered to be multi-targeted, addressing mechanisms such as oxidative stress, inflammation, mitochondrial dysfunction, and apoptosis. nih.govkarger.com

Protection against Oxidative Stress in Neuronal Cells

Oxidative stress is a significant contributor to neuronal damage in various neurological disorders, including stroke and neurodegenerative diseases. researchgate.net Phthalide derivatives have shown potential in protecting neuronal cells against oxidative damage. For example, NBP has been found to prevent oxidative damage in neuronal cells by increasing the activity of superoxide (B77818) dismutase and reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in an in vitro model of ischemic stroke. dovepress.comnih.gov This effect was associated with increased expression of Nrf2, HO-1, and AMPK. dovepress.comnih.gov Another study on a novel hybrid compound derived from alpha-lipoic acid and NBP also demonstrated protection against neuronal death induced by oxidative stress. researchgate.net

CompoundModel SystemObserved EffectReference
3-n-butylphthalide (NBP)PC12 neuronal cells (in vitro ischemic stroke model)Increased superoxide dismutase activity, lowered ROS and MDA levels, increased Nrf2, HO-1, and AMPK expression. dovepress.comnih.gov
Novel alpha-lipoic acid-NBP conjugate (dlx-23)CAD and SHSY-5Y cellsProtection against neuronal death induced by oxidative stress. researchgate.net
Phthalimide-hydroxypyridinone derivative (11n)PC12 cell lineCytoprotective effect against H2O2-induced oxidative damage. nih.gov

Anti-Alzheimer's Disease Potential

Phthalide derivatives are being investigated for their potential in the treatment of Alzheimer's disease (AD). nih.govbrieflands.comacs.orgnih.govresearchgate.net AD is characterized by cognitive deficits and neuronal loss. brieflands.com Some phthalimide derivatives have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are a common therapeutic strategy for AD. brieflands.comacs.org These compounds may interact with the peripheral binding site of AChE. brieflands.com

Furthermore, novel phthalimide-hydroxypyridinone derivatives have been explored as multifunctional agents against AD, demonstrating activities such as inhibiting monoamine oxidase B (MAO-B), reducing amyloid-beta (Aβ) aggregation, chelating metal ions, providing antioxidant effects, and exhibiting anti-neuroinflammation. nih.govnih.gov One such derivative, compound 10x, improved memory and cognitive impairment in an Aβ-induced AD mouse model. nih.gov Another phthalimide derivative (compound 11n) showed cytoprotective effects against oxidative damage and improved cognitive and memory impairment in scopolamine-induced amnesia in mice. nih.gov

CompoundTarget/MechanismObserved Effect/PotentialReference
Phthalimide derivativesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitionPotential for symptomatic treatment of AD by inhibiting enzymes involved in acetylcholine (B1216132) breakdown. brieflands.comacs.org
Novel phthalimide-hydroxypyridinone derivativesMAO-B inhibition, Aβ aggregation inhibition, metal ion chelation, antioxidant, anti-neuroinflammationMultifunctional agents with potential to address multiple pathological features of AD. nih.gov nih.govnih.gov
Compound 10x (phthalide-pyrazolone derivative)MAO-B inhibition, antioxidant, anti-Aβ aggregation, metal ion chelating, anti-neuroinflammationImproved memory and cognitive impairment in AD mouse model. nih.gov
Compound 11n (phthalimide-hydroxypyridinone derivative)Antioxidant, improved cognitive functionCytoprotective effect against oxidative damage, improved memory in amnesia model. nih.gov

Anti-epileptic/Anticonvulsant Activity

Some phthalide and phthalimide derivatives have demonstrated anticonvulsant activity in various seizure models. nih.govmdpi.comnih.govresearchgate.net Phthalimide-based derivatives have shown anticonvulsant activity potentially through the inhibition of sodium channels, similar to phenytoin (B1677684). nih.gov Studies using pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models in animals have evaluated the anticonvulsant potential of various phthalimide analogs. nih.gov Some of these compounds have shown greater potency than standard anticonvulsant medications like phenytoin in elevating seizure thresholds and providing protection against seizures. nih.gov

The mechanism of action for some phthalimide derivatives may involve interaction with the GABAA receptor. nih.gov While some novel thiazolidinic-phthalimide derivatives did not show positive results in the PTZ test, in silico studies suggested interaction with the GABA-A receptor, indicating a possible agonist activity. nih.gov

Compound ClassModel SystemObserved Effect/MechanismReference
Phthalimide-based derivativesPTZ and MES modelsProtection against seizures, elevation of clonic and tonic seizure thresholds. nih.gov
Phthalides (butylidenephthalide, ligustilide (B1675387), butylphthalide, neocnidilide, senkyunolide)Various seizure testsAnticonvulsant activity. mdpi.com
Thiazolidinic-phthalimide derivativesIn silico (GABA-A receptor)Suggested interaction with GABA-A receptor. nih.gov

Protection against Cerebral Ischemia

Phthalide compounds, particularly 3-n-butylphthalide (NBP) and its derivatives, have been extensively studied for their protective effects against cerebral ischemia. wikipedia.orgnih.govnih.govkarger.comfrontiersin.orgdovepress.comfishersci.caresearchgate.netnih.govnih.govsci-hub.setandfonline.com Cerebral ischemia, or reduced blood flow to the brain, can lead to significant neuronal damage. NBP has been shown to ameliorate various pathological processes associated with ischemic stroke-induced brain injury. nih.govtandfonline.com

Studies in animal models of cerebral ischemia have demonstrated that NBP can reduce infarct volume, improve neurological dysfunction, and enhance cerebral blood flow in the ischemic area. frontiersin.orgnih.govtandfonline.com Its protective mechanisms are multifaceted and include improving local microcirculation, inhibiting neuronal apoptosis, and mitigating neuroinflammation. karger.comfrontiersin.org NBP also appears to protect against oxidative damage and attenuate mitochondrial dysfunction following ischemic stroke. dovepress.comnih.gov

Novel phthalide derivatives, such as CD21, have also shown promise in ameliorating ischemic brain injury. researchgate.netnih.govsci-hub.se CD21 has been shown to improve neurological outcomes, inhibit the overactivation of astrocytes and microglia, and decrease the levels of pro-inflammatory mediators like IL-6, TNF-α, and IL-1β in mouse models of cerebral ischemia. researchgate.netsci-hub.se The protective effects of CD21 may involve the inhibition of NLRP3 inflammasome activation and the induction of microglial M2 polarization via AMPK activation. researchgate.netnih.gov

CompoundModel SystemObserved Effect/MechanismReference
3-n-butylphthalide (NBP)Animal models of ischemic stroke, in vitro ischemic stroke modelReduced infarct volume, improved neurological function, enhanced cerebral blood flow, inhibited neuronal apoptosis, mitigated neuroinflammation, enhanced anti-oxidation, attenuated mitochondrial dysfunction. karger.comfrontiersin.orgdovepress.comnih.govnih.govtandfonline.com
Phthalide derivative CD21Mouse models of global and transient cerebral ischemiaImproved neurological outcomes, inhibited glial cell activation, decreased pro-inflammatory cytokines, inhibited NLRP3 inflammasome, induced microglial M2 polarization via AMPK activation. researchgate.netnih.govsci-hub.se
L-3-n-butylphthalide (L-NBP)Rats with chronic cerebral ischemiaImproved cognitive deficits. tandfonline.com

Sedative Properties

Several phthalide derivatives have demonstrated sedative properties. Studies evaluating the sedative and spasmolytic activities of natural products and derivatives from Ligusticum porteri, a plant containing various phthalides, have shown that certain dimeric phthalides possess these effects. nih.gov Another alkyl phthalide, cnidilide, isolated from the rhizome of Cnidium officinale, has also been reported to have sedative effects. nih.gov Additionally, phthalides found in celery seed oil are noted for their sedative effects in mice. taylorandfrancis.com

Cardiovascular System Modulation

Phthalides have been recognized for their significant roles in modulating the cardiovascular system, including effects on blood viscosity, anti-thrombotic modulation, and cardiac function. researchgate.net

Anti-platelet Aggregation and Anti-thrombosis

Phthalides, including n-butylphthalide (NBP), have shown notable anti-platelet aggregation and anti-thrombotic activities. rsc.orgresearchgate.netnih.govfigshare.com NBP, a representative phthalide, is utilized clinically for its anti-ischemic stroke effects, partly attributed to its ability to improve blood fluidity and exert anti-thrombotic effects. tandfonline.com Studies have indicated that NBP can inhibit the aggregation of isolated platelets induced by agents such as arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov It has also been found to inhibit human platelet phosphodiesterase, leading to elevated cyclic adenosine monophosphate levels in platelets. nih.gov Research on phthalide derivatives has shown selective inhibition of platelet aggregation induced by ADP and AA. tandfonline.com Some NBP analogues have demonstrated more potent anti-platelet activity than aspirin (B1665792) and comparable activity to NBP itself, specifically inhibiting platelet aggregation induced by arachidonic acid. figshare.comresearchgate.net

Anti-smooth Muscle Proliferation

Phthalides have demonstrated inhibitory effects on smooth muscle cell proliferation. rsc.orgresearchgate.netnih.gov Studies investigating the effects of synthetic butylidenephthalide (B10783142) derivatives on the proliferation of mouse aorta smooth muscle cells have revealed that certain derivatives, such as BP-42 (4,5-dihydroxy butylidenephthalide), exhibit potent anti-proliferative effects. nih.gov This anti-proliferative effect is divided into anti-competence and anti-progression effects. nih.gov The presence of a 4,5-dihydroxy group and a 3-butylidene or 3-(3-bromo-1-octenyl) group in these synthetic derivatives contributed to the anti-competence effect on smooth muscle cells. nih.gov Additionally, two phthalides, Z,Z'-6,8',7,3'-diligustilide and levistolide A, isolated from Ligusticum chuanxiong, significantly inhibited platelet-derived growth factor (PDGF-BB)-induced proliferation in rat and human hepatic stellate cell lines. nih.gov This inhibition was linked to the downregulation of cell cycle promoting proteins and upregulation of inhibitory proteins. nih.gov Dl-3-n-butylphthalide has also been shown to suppress PDGF-BB-stimulated vascular smooth muscle cell proliferation by inducing autophagy. researchgate.net

Cardiac Function Modulation and Anti-angina

Phthalides have been reported to modulate cardiac function and exhibit anti-angina properties. rsc.orgresearchgate.netnih.gov Naturally occurring phthalides have shown clinical properties including anti-angina and cardiac function modulation. rsc.org N-butylidenephthalide (BP), isolated from Angelica sinensis, has been investigated for the treatment of angina and is reported to contribute to the diminution of angina. nih.gov

Vascular Function Modulation

Pharmacological properties of plant-derived phthalides are associated with vascular function modulation. nih.govresearchgate.net Butylphthalide has been shown to regulate vascular endothelial functions. jcpsp.pk It can increase cerebrovascular endothelial nitric oxide (NO) and prostaglandin (B15479496) (PGI2) levels, which are important vasodilators, and reduce internal carotid artery vascular resistance, thereby improving cerebral blood supply and microcirculation. nih.gov Butylphthalide treatment has also been shown to increase the diameter of ipsilateral collaterals and arterial area in ischemic and peri-infarct regions in a mouse ischemic stroke model, promoting collateriogenesis. aginganddisease.org Studies combining butylphthalide with other agents like idebenone (B1674373) or fasudil (B1672074) have indicated improvements in vascular endothelial functions in patients. jcpsp.pk

Antimicrobial and Antifungal Activities

Phthalides exhibit antimicrobial and antifungal activities. researchgate.netbeilstein-journals.orgnih.gov Phthalides are a class of secondary metabolites with antimicrobial activities. researchgate.netnih.gov Apiaceae plants, which are a source of phthalides, display antimicrobial activity. nih.gov Simple phthalide derivatives generally show low to moderate antibacterial activity against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov For example, ligustilide has shown growth inhibitory activity against E. coli and S. aureus. nih.gov Butylidenephthalide has also demonstrated antibacterial activity against these strains. nih.gov A new phthalide, 7-methoxy-3-propylidenephthalide, isolated from Levisticum officinale, showed activity against S. aureus, E. coli, and vancomycin-resistant Enterococcus faecium. nih.gov

Phthalides also possess antifungal activity against various plant pathogenic fungi. researchgate.net Senkyunolide B, a typical phthalide from Angelica sinensis, exhibits broad-spectrum antifungal activities against human and plant pathogenic fungi, including Aspergillus fumigatus. nih.gov It affects spore germination and hyphae growth and can destroy mature biofilms. nih.gov Other phthalide derivatives have also been evaluated for their fungicidal activity against common plant pathogenic fungi. tandfonline.com Phthalide lactones, with structures similar to natural ones found in celery plants, have shown fungistatic activity against Rhodotorula mucilaginosa. mdpi.com 3-n-butylidenephthalide, for instance, caused a dose-dependent decrease in dry yeast biomass of R. mucilaginosa. mdpi.com Some phthalimide analogs have also shown broad-spectrum activity against bacteria and fungi. researchgate.net

Antibacterial Effects

Phthalide derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (including MRSA) and Escherichia coli. nih.govresearchgate.netnih.govfrontiersin.org Simple phthalide derivatives generally exhibit low to moderate antibacterial activity. nih.govresearchgate.net For instance, ligustilide has demonstrated inhibitory activity against E. coli and S. aureus. nih.govresearchgate.net Butylidenephthalide has also shown activity against E. coli and S. aureus. nih.govresearchgate.net

Studies on phthalide derivatives isolated from Levisticum officinale have shown varying degrees of antibacterial activity. One compound exhibited activity against S. aureus, E. coli, and vancomycin-resistant Enterococcus faecium. Another compound showed activity against only S. aureus and E. coli. nih.govresearchgate.net Simple phthalide derivatives have been reported to have MIC values against S. aureus and E. coli in the range of 0.128 to 4 mg/mL. nih.govresearchgate.net

Chiral phthalimides have been investigated for their activity against MRSA, showing growth inhibition with minimum inhibitory concentrations (MIC) ranging between 2–8 μg/mL against tested MRSA strains. nih.govfrontiersin.org These compounds were found to be more active against Gram-positive bacteria compared to Gram-negative bacteria such as E. coli and Acinetobacter baumannii, where MIC values ranged from 8–64 μg/mL. frontiersin.org Some phthalimide Schiff base derivatives have also shown variable antibacterial activity against tested microbes, with some exhibiting moderate to high killing activity against Streptococcus pyogenes. f1000research.com Diethyl phthalate (B1215562), isolated from marine Streptomyces, has shown significant antibacterial activity against uropathogenic E. coli. sciensage.info

Here is a table summarizing some antibacterial activities of phthalide derivatives:

CompoundMicroorganismActivity (e.g., MIC)Reference
LigustilideE. coliMIC = 4 mg/mL nih.govresearchgate.net
LigustilideS. aureusMIC = 1 mg/mL nih.govresearchgate.net
ButylidenephthalideE. coliMIC = 4 mg/mL nih.govresearchgate.net
ButylidenephthalideS. aureusMIC = 4 mg/mL nih.govresearchgate.net
(Z)-ligustilideS. aureusMIC = 1 mg/mL nih.govresearchgate.net
Compound 3 (from L. officinale)S. aureusMIC = 16 μg/mL nih.govresearchgate.net
Compound 3 (from L. officinale)E. coliMIC = 64 μg/mL nih.govresearchgate.net
Compound 3 (from L. officinale)Vancomycin-resistant E. faeciumMIC = 128 μg/mL nih.govresearchgate.net
Compound 2 (from L. officinale)S. aureusMIC = 128 μg/mL nih.govresearchgate.net
Compound 2 (from L. officinale)E. coliMIC = 256 μg/mL nih.govresearchgate.net
Compound 1 (from L. officinale)S. aureusMIC = 256 μg/mL nih.govresearchgate.net
Compound 1 (from L. officinale)E. coliMIC = 256 μg/mL nih.govresearchgate.net
Chiral PhthalimidesMRSA strainsMIC range: 2–8 μg/mL frontiersin.org
Chiral PhthalimidesE. coli, A. baumanniiMIC range: 8–64 μg/mL frontiersin.org
Diethyl phthalateUropathogenic E. coliZone of inhibition: 16.6±2.08 mm sciensage.info

Antifungal Effects

Phthalides and their derivatives possess antifungal activities against various plant pathogenic fungi and yeast. researchgate.netresearchgate.netnih.gov 3-butylidenephthalide (B1668125) (3-BPH), a natural phthalide compound from Angelica sinensis, has shown potent antifungal activity against Fusarium graminearum. researchgate.netnih.gov Its EC50 value against F. graminearum was reported as 14.35 μg mL−1. researchgate.netnih.gov Butylphthalide and butylidenephthalide have also shown antifungal activities against various fungi, with varying efficacy depending on the specific pathogen. researchgate.netresearchgate.net Phthalimide aryl ester derivatives have demonstrated antifungal activity against yeast fungi like Candida tropicalis and Candida albicans. nih.gov Some phthalimide Schiff base derivatives have also shown killing activity towards Candida albicans. f1000research.com

Here is a table summarizing some antifungal activities of phthalide derivatives:

CompoundMicroorganismActivity (e.g., EC50, MIC)Reference
3-butylidenephthalideFusarium graminearumEC50 = 14.35 μg mL−1 researchgate.netnih.gov
ButylphthalideF. graminearumHigher activity than butylidenephthalide at 100 mg L−1 researchgate.netresearchgate.net
ButylidenephthalideR. solaniHigher activity than butylphthalide at 100 mg L−1 researchgate.netresearchgate.net
ButylidenephthalideS. sclerotiorumHigher activity than butylphthalide at 100 mg L−1 researchgate.netresearchgate.net
Phthalimide aryl ester 3b (R=Me)C. tropicalisMIC = 128 µg·mL−1 nih.gov
Phthalimide aryl ester 3b (R=Me)C. albicansMIC = 128 µg·mL−1 nih.gov

Antimycobacterial Properties

Phthalimide derivatives have shown antimycobacterial activity. nih.govresearchgate.netresearchgate.net Studies have explored the synthesis of new antimycobacterial compounds utilizing the phthalimide structure. researchgate.net For example, a phthalimide derivative synthesized from sulfathiazole (B1682510) exhibited significant activity against Mycobacterium tuberculosis H37Rv strain at a concentration of 0.01 mg/ml. researchgate.net Other phthalimide derivatives synthesized from sulfadimethoxine (B1681780) and sulfamethizole (B1682507) showed a decrease in activity. researchgate.net

Antiparasitic Activity

Phthalimide compounds have been identified as potential agents against various parasitic infections, including leishmaniasis. nih.govnih.govresearchgate.net Phenotypic screening of phthalimide derivatives has revealed compounds with significant effects on the survival of Leishmania species, Entamoeba histolytica, and Trypanosoma brucei. nih.govnih.govplos.org A specific phthalimide-based compound, PHT-39, demonstrated high efficacy against Leishmania infantum intracellular amastigotes in a macrophage infection model, with an EC50 of 1.2 ± 3.2 μM. nih.gov This compound also showed promising selectivity. nih.gov While PHT-39 was effective in a Plasmodium berghei infection model, it failed to eliminate Leishmania major infection in a murine model of cutaneous leishmaniasis. nih.govnih.gov

Here is a table summarizing some antiparasitic activities of phthalimide derivatives:

CompoundParasiteActivity (e.g., EC50)Reference
PHT-39Leishmania infantum (intracellular amastigotes)EC50 = 1.2 ± 3.2 μM nih.gov
PHT-39Entamoeba histolyticaSignificant effect on survival nih.govnih.gov
PHT-39Trypanosoma bruceiSignificant effect on survival nih.govnih.gov

Antiviral Activity

Studies have indicated that phthalide derivatives may possess antiviral properties. nih.govfrontiersin.orglongdom.orgnih.govtandfonline.com While there is a limited number of studies specifically on the antiviral properties of phthalide esters, some phthalidyl ethers have shown inhibitory effects against viruses such as enterovirus 71 and respiratory syncytial virus. nih.gov Novel phthalimide derivatives have been explored for their antiviral activity against viruses like COVID-19, Cytomegalovirus (CMV), and Varicella-Zoster virus (VZV). nih.govtandfonline.com Some phthalimide Schiff base linked to 1,2,3-triazoles have shown potent cellular anti-COVID-19 activity, preventing viral growth significantly. nih.gov Substituted ethoxy phthalimide pyrazole (B372694) derivatives have also demonstrated antiviral activity against CMV and VZV in cell lines. tandfonline.com

It is worth noting that some phthalates, such as mono-(2-ethylhexyl) phthalate (MEHP), a metabolite of di(2-ethylhexyl) phthalate (DEHP), have been shown to promote dengue virus infection by decreasing antiviral responses. frontiersin.org However, other phthalic acid ester derivatives have shown antiviral activity against dengue virus, human parainfluenza virus, and chikungunya virus. longdom.org

Here is a table summarizing some antiviral activities of phthalide and phthalate derivatives:

CompoundVirusActivity (e.g., effect, EC50)Reference
Pestalotiolide A (a phthalidyl ether)Enterovirus 71, Respiratory syncytial virusInhibitory impact nih.gov
Phthalimide Schiff base linked to 1,2,3-triazolesCOVID-19Potent cellular anti-COVID-19 activity nih.gov
Substituted ethoxy phthalimide pyrazole derivativesCMV, VZVAntiviral activity tandfonline.com
Novel phthalic acid ester derivativeHuman parainfluenza virus (hPiV3)Potent activity (EC50 29.4 μM) longdom.org
Novel phthalic acid ester derivativeDengue virus (DENV2)Antiviral activity longdom.org
Novel phthalic acid ester derivativeChikungunya virus (CHIKV)Antiviral activity longdom.org
Mono-(2-ethylhexyl) phthalate (MEHP)Dengue virus (DV)Promotes infection frontiersin.org

Mechanisms of Antifungal Action

The antifungal mechanisms of phthalides can involve several pathways, including the generation of reactive oxygen species (ROS), induction of lipid peroxidation, and inhibition of ergosterol (B1671047) biosynthesis. researchgate.netnih.govnih.govnih.govfrontiersin.orgfrontiersin.org

Studies on 3-butylidenephthalide (3-BPH) have revealed that its antifungal activity against Fusarium graminearum is associated with the induction of endogenous ROS generation, which leads to lipid peroxidation of the cell membrane. researchgate.netnih.gov Additionally, 3-BPH has been shown to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby causing damage to the membrane and exerting fungicidal activity. researchgate.netnih.gov

Overproduction of intracellular ROS can lead to mitochondrial dysfunction and damage cellular components, including DNA, RNA, and proteins. nih.govfrontiersin.org Lipid peroxidation, a consequence of excessive ROS, alters the composition and integrity of cell membranes. nih.govfrontiersin.org Some fungistatic phthalides, like 3-n-butylphthalide, may also inhibit genes responsible for transport pumps in fungi, leading to the accumulation of antifungal compounds inside the cell. nih.gov

Anticancer and Cytotoxic Activities

Phthalide and its derivatives have demonstrated anticancer and cytotoxic activities against various cancer cell lines. nih.govnih.govresearchgate.netnih.govnih.govnih.govfrontiersin.orgepa.govmdpi.comnih.gov Phthalimide derivatives, in particular, have been widely investigated for their potential as anticancer agents. nih.govresearchgate.netnih.govucl.ac.uk

Studies on phthalide derivatives isolated from Angelicae Sinensis Radix have shown cytotoxic activity against human cancer cell lines, including A549, HCT-8, and HepG2. mdpi.com Riligustilide, a phthalide isolated from this source, exhibited potent cytotoxic activity against these cell lines, with IC50 values ranging from 6.79 to 13.82 μM. mdpi.com This cytotoxic activity was found to be mainly due to the induction of apoptosis and cell cycle arrest. mdpi.com

Synthetic phthalimide derivatives, such as those incorporating thiazole (B1198619) structures, have been evaluated for their cytotoxicity against cancer cell lines like MDA-MB-468, PC-12, and MCF-7. nih.govnih.gov Some of these derivatives have shown strong cytotoxic activity with low IC50 values. nih.govnih.gov For example, one derivative showed an IC50 of 0.2 ± 0.01 µM against MCF-7 cells. nih.govnih.gov These compounds may induce apoptosis through the intrinsic pathway. nih.govnih.gov

Other phthalimide derivatives have also demonstrated antitumor activity against various cancer cell lines, including HeLa and human leukemia cell lines (K562 and HL-60). ucl.ac.uk Some derivatives have shown potent activity with IC50 values as low as 1.0 µM. ucl.ac.uk Certain phthalimide derivatives have also exhibited antiangiogenic effects. ucl.ac.uk

Here is a table summarizing some anticancer and cytotoxic activities of phthalide and phthalimide derivatives:

CompoundCancer Cell Line(s)Activity (e.g., IC50)Reference
Riligustilide (from Angelicae Sinensis)A549IC50 = 13.82 μM mdpi.com
Riligustilide (from Angelicae Sinensis)HCT-8IC50 = 6.79 μM mdpi.com
Riligustilide (from Angelicae Sinensis)HepG2IC50 = 7.92 μM mdpi.com
Tokinolide A (from Angelicae Sinensis)A549, HCT-8, HepG2Weak activity (IC50 27.79-34.34 μM) mdpi.com
Tokinolide C (from Angelicae Sinensis)A549, HCT-8, HepG2Weak activity (IC50 30.92-55.84 μM) mdpi.com
Thiazole-incorporated phthalimide derivative 5bMCF-7IC50 = 0.2 ± 0.01 µM nih.govnih.gov
Thiazole-incorporated phthalimide derivative 5kMDA-MB-468IC50 = 0.6 ± 0.04 µM nih.govnih.gov
Thiazole-incorporated phthalimide derivative 5gPC-12IC50 = 0.43 ± 0.06 µM nih.govnih.gov
Phthalimide derivative 222HeLaIC50 = 1.0 µM ucl.ac.uk
Phthalimide derivative 219K562IC50 = 2.0 µM ucl.ac.uk
Phthalimide derivative 221K562IC50 = 1.0 µM ucl.ac.uk
Phthalimide derivative 222K562IC50 = 1.0 µM ucl.ac.uk

Inhibition of Cell Proliferation

Phthalide derivatives have demonstrated inhibitory effects on the proliferation of various cancer cell lines. For instance, a phthalide derivative designated MP [4-(3′,3′-dimethylallyloxy)-5-methyl-6-methoxyphthalide], isolated from the endophytic fungi Pestalotiopsis photiniae, significantly inhibited the proliferation of human HeLa tumor cells. scite.ainih.govscielo.br Another study evaluating phthalimide derivatives (structurally similar to phthalide) showed antiproliferative activity against cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines. scielo.org.mx Specific phthalide-fused indole (B1671886) and indoline (B122111) compounds have also been evaluated for their antiproliferative activity against HL-60 and HepG2 cell lines, with some compounds showing dose-dependent decreases in cell viability. arabjchem.org N-butylidenephthalide (BP), a naturally occurring phthalide extracted from Angelica sinensis, has been reported to exhibit growth inhibitory activity on various human cancer cell lines, including those from brain, lung, and liver cancers. mdpi.commedsci.org Studies on phthalides from Angelica sinensis, namely n-butylidenephthalide (BLP), senkyunolide A (SKA), and z-ligustilide (LGT), showed dose-dependent decreases in cell viability in colon cancer HT-29 cells, with more potency compared to normal colon CCD-18Co cells. researchgate.net

Research findings on the antiproliferative activity of selected phthalide derivatives are summarized in the table below:

CompoundCell LineIC₅₀ (µM)Reference
SKA (from Angelica sinensis)HT-2954.17 ± 5.10 researchgate.net
LGT (from Angelica sinensis)HT-2960.63 ± 6.79 researchgate.net
BLP (from Angelica sinensis)HT-29236.90 ± 18.22 researchgate.net
Phthalide-fused indoline (Compound 3b)HL-6045.4 arabjchem.org
Phthalide-fused indoline (Compound 3b)HepG257.7 arabjchem.org
Phthalimide derivative (TC11)KMS34Potent inhibition plos.org
MP [4-(3′,3′-dimethylallyloxy)-5-methyl-6-methoxyphthalide]HeLaSignificantly inhibited scite.ainih.govscielo.br

Induction of G1 Cell Cycle Arrest

Certain phthalide derivatives have been shown to induce cell cycle arrest, particularly at the G1 phase. MP, a phthalide derivative from Pestalotiopsis photiniae, induced G1 cell cycle arrest in human HeLa cells in a dose-dependent manner. scite.ainih.govscielo.br This effect was associated with the upregulation of cyclin-dependent kinase inhibitors p27KIP1 protein and p21CIP1 mRNA levels. scite.ainih.govscielo.br N-butylidenephthalide (BP) has also been reported to induce cell cycle arrest, specifically at the G0/G1 phase, in SK-BR-3 breast cancer cells. medsci.org Another phthalimide derivative caused cell cycle arrest at a sub G0/G1 phase in human erythroleukemic K562 cells. nih.gov

Induction of Apoptosis

Induction of apoptosis is another significant biological activity observed for phthalide compounds. MP, the phthalide derivative from Pestalotiopsis photiniae, induced apoptosis in human HeLa cells in a dose-dependent manner, characterized by features such as DNA fragmentation and chromatin condensation. scite.ainih.govscielo.br N-butylidenephthalide (BP) has been shown to induce apoptosis in various cancer cells, including breast cancer cells, through mechanisms involving the activation of caspase-9 and PARP. mdpi.commedsci.org Morphological changes indicative of apoptosis, such as chromatin condensation, membrane blebbing, and nuclear fragmentation, have been observed in HL-60 cells treated with synthesized phthalide-fused indoles and indolines. arabjchem.org Phthalimide derivatives have also been reported to induce apoptosis via the activation of caspases. plos.orgnih.gov

Enzymatic Assay and Molecular Docking Studies

Enzymatic assays and molecular docking studies have been employed to investigate the potential molecular targets of phthalide derivatives. Studies on phthalimide derivatives have explored their interactions with enzymes like DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2) as potential drug targets. scielo.org.mx Molecular docking analysis of phthalimide derivatives showed affinity for DNMT1. scielo.org.mx Enzymatic assays and molecular docking studies have also been conducted on phthalimide derivatives to investigate their mechanisms against E. coli topoisomerase II DNA gyrase B and VEGFR-2 enzymes. tandfonline.comnih.govtandfonline.com One study found that a specific pyrazolylphthalimide derivative showed potent inhibitory activity against E. coli DNA gyrase B and exhibited excellent inhibitory activity towards VEGFR-2. tandfonline.comnih.gov Molecular docking studies of this derivative suggested favorable interactions within the active sites of these enzymes. tandfonline.comnih.govnih.gov Phthalimide compounds have been shown to effectively suppress enzymatic assays in computer simulations. jmpas.com Molecular docking has also been used to predict the binding tendencies of compounds, including bis (2-ethylhexyl) phthalate, with targets like thioredoxin-interacting protein (TXNIP) in the context of anti-diabetic potential. frontiersin.org Dibutyl phthalate has shown docking scores indicating potential inhibition of DNA gyrase B. phcogj.com Molecular docking studies of 3-arylphthalide derivatives have been conducted in the context of their antioxidant and anti-inflammatory activities. nih.govresearchgate.net

Research findings related to enzymatic inhibition and molecular docking studies are summarized below:

Target Enzyme/ProteinPhthalide/DerivativeFindingsReference
DNMT1Phthalimide derivativesShowed affinity in molecular docking. scielo.org.mx
VEGFR-2Phthalimide derivatives, Pyrazolylphthalimide derivativeEvaluated as potential targets; specific derivative showed potent inhibition and favorable docking. scielo.org.mxtandfonline.comnih.govresearchgate.nettandfonline.com
E. coli DNA gyrase BPhthalimide derivatives, Pyrazolylphthalimide derivativeEvaluated as potential targets; specific derivative showed potent inhibition and favorable docking. tandfonline.comnih.govnih.govresearchgate.net
TXNIPBis (2-ethylhexyl) phthalateShowed high binding affinity in docking studies related to anti-diabetic potential. frontiersin.org
DNA gyrase BDibutyl phthalateShowed docking scores indicating potential inhibition. phcogj.com
Bcl-2Phthalide-fused indoles and indolinesDocking studies suggested binding affinity, potentially blocking the signaling pathway for apoptosis. arabjchem.org

Antioxidant Properties

Phthalides and their derivatives have been reported to possess antioxidant properties. ontosight.airesearchgate.netresearchgate.netnih.govresearchgate.netmedchemexpress.com These compounds are capable of neutralizing free radicals, potentially offering protection against oxidative stress and related diseases. ontosight.ai The evaluation of antioxidant activity is often performed using assays such as the DPPH and ABTS assays. nih.govresearchgate.netresearchgate.net For example, a synthesized compound, 3-(2,4-dihydroxyphenyl)phthalide, showed better antioxidant activity than the standard Trolox in the ABTS assay. nih.govresearchgate.net Phthalimide derivatives have also demonstrated free radical scavenging properties in DPPH and metal chelating assays. researchgate.net

Other Biological Activities

Beyond their effects on cell proliferation, cell cycle, apoptosis, and antioxidant capacity, phthalides exhibit other biological activities.

Some phthalide compounds have shown potential anti-diabetic properties. researchgate.net Certain phthalides have been identified as potential eligible lead components to inhibit the α-amylase enzyme, suggesting a potential antihyperglycemic effect. brieflands.com In silico studies have predicted the α-amylase inhibition potency of phthalides found in plant extracts. brieflands.com Bis (2-ethylhexyl) phthalate has shown high binding affinities with the thioredoxin-interacting protein (TXNIP) in docking analysis, reflecting its potential as an anti-diabetic agent. frontiersin.org Phthalic acid derivatives have also been investigated for their anti-diabetic effects, with some showing significant reduction in blood glucose levels in in vitro studies. researchgate.net

Anthelmintic Properties

Research indicates that certain phthalimide derivatives, structurally related to phthalide, possess anthelmintic activity. ucl.ac.ukmdpi.com Studies on plant extracts containing phthalides have also explored their effects against helminths. For instance, the leaf extract of Ipomoea carnea, which contains compounds including diethyl phthalate, showed anthelmintic activity against the earthworm Pheretima posthuma. The chloroform (B151607) extract of Ipomoea carnea leaves at a concentration of 25 mg/ml exhibited notable anthelmintic activity, causing paralysis and death of the worms. Another study evaluating the anthelmintic activity of Urochloa distachya extracts identified t-Butyl hydrogen phthalate among the major compounds present. jpionline.org The methanolic and petroleum ether extracts of U. distachya demonstrated anthelmintic activity against Eisenia fetida. jpionline.org

Hypolipidemic Effects

Phthalimide and certain N-substituted cyclic imides, which are structurally related to phthalide, have shown potential as hypolipidemic agents, capable of reducing plasma cholesterol and triglyceride levels. nih.govresearchgate.net Studies in rodents have indicated that the antihyperlipidemic activity of a series of phthalimide derivatives can be significantly greater than that of clofibrate. nih.gov For example, one study found that an N-(4-methylthiophenyl)phthalimide derivative was more active than phthalimide itself, reducing plasmatic triglycerides by 54% and cholesterol by 41% at a dose of 20 mg/kg/day, compared to 43% and 30% reductions with phthalimide, respectively. researchgate.net The hypocholesterolemic and hypotriglyceridemic activities of this derivative were comparable to pravastatin. researchgate.net Structure-activity relationship studies have been conducted on phthalimide derivatives, suggesting that certain substitutions can enhance hypolipidemic activity. nih.govresearchgate.net Di(2-ethylhexyl) phthalate (DEHP), another phthalate compound, has also been noted for its hypolipidemic effect and its role as a peroxisome proliferator in rats. oup.com

Analgesic Properties

Phthalides and their derivatives have been investigated for their analgesic properties. Phthalides are recognized for their analgesic effects. dovepress.com Studies on novel phthalimide derivatives have evaluated their potential as analgesic agents using animal models like the acetic acid-induced writhing test in mice. vietnamjournal.ru Some synthesized phthalimide compounds have exhibited good analgesic activity in these models. vietnamjournal.ru For instance, a study on a series of phthalimide derivatives found that compounds with specific substitutions showed significant analgesic effects. Hybrid molecules combining phthalimide with other pharmacophores, such as hydrazone, have also been synthesized and evaluated, demonstrating significant analgesic activity. vietnamjournal.ru Furthermore, hybrid conjugates integrating isatin, rhodanine, and phthalimide pharmacophores have been developed and evaluated for analgesic and anti-inflammatory properties, with one compound showing potent analgesic activity in in vitro and in vivo assays. tandfonline.com

Immunomodulatory Effects

Phthalides have demonstrated immunomodulatory effects. researchgate.net Specific phthalides, such as senkyunolide A and ligustilide, have shown immunomodulatory effects by inhibiting the expression of AP-1 and NF-κB, which are involved in inflammatory responses, potentially improving conditions like atherosclerosis. nih.gov These phthalides were found to inhibit the expression of CD137, a biomarker in atherosclerosis, through the suppression of the AKT/NF-κB signaling pathway. nih.gov Research on phthalimide derivatives has also explored their potential as modulators of cytokine secretion and nitric oxide, highlighting the role of the phthalimide moiety as an immunomodulatory prototype. researchgate.net Studies have investigated the immunomodulatory properties of phthalimide-based compounds, including their effects on inflammatory pathways. ucl.ac.ukfrontiersin.orgresearchgate.net

Smooth Muscle Relaxation

Phthalides have been shown to induce smooth muscle relaxation. researchgate.net For example, 3-n-butyl phthalide, a component found in celery, has been demonstrated to relax the smooth muscles that line blood vessels, contributing to its potential in lowering blood pressure. fsu.edu Natural phthalides have been reported to possess smooth muscle relaxation activity. researchgate.netbeilstein-journals.org Studies on the biological activities of plant-derived phthalides have discussed their effects on smooth muscle relaxation. nih.gov

Enzyme Inhibitory Properties (e.g., acetylcholinesterase, human carbonic anhydrases, dihydrofolate reductase)

Phthalides and their derivatives have been investigated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), human carbonic anhydrases (hCAs), and dihydrofolate reductase (DHFR). Phthalimide derivatives have shown inhibitory activity against cholinesterase enzymes, which is a key mechanism for pest control. mdpi.com Studies have explored the inhibition of acetylcholinesterase and butyrylcholinesterase by heterocyclic hybrids containing a s-triazine scaffold and evaluated their antioxidant properties. rsc.org Research on novel benzoic acid derivatives has also investigated their potential as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. nih.gov Phthalimide-capped benzene (B151609) sulphonamide derivatives have been studied for their carbonic anhydrase inhibitory activity. tandfonline.com While the search results mention inhibition of acetylcholinesterase and carbonic anhydrases by related compounds or derivatives, direct evidence for the inhibitory activity of the core phthalide structure against these specific enzymes or dihydrofolate reductase was not explicitly found within the provided snippets. However, the structural similarity to known inhibitors suggests potential for further investigation.

Anti-androgenic Activity

Studies have indicated that certain phthalate compounds, which contain a related structural element, can exhibit anti-androgenic effects. Di-n-butyl phthalate (DBP), a widely used phthalate, has been shown to have anti-androgenic activity in both rats and fish. researchgate.netfrontiersin.org In vivo studies demonstrated that DBP can interfere with the normal development of male offspring and affect parameters like plasma androgen concentrations and the development of reproductive tissues. researchgate.netfrontiersin.org Mono-(2-ethylhexyl) phthalate (MEHP), a metabolite of DEHP, has also exhibited anti-androgenic effects in in vitro assays and has been inversely associated with blood testosterone (B1683101) levels in exposed workers. mdpi.com While these findings primarily relate to phthalate esters rather than the core phthalide structure itself, they highlight a relevant biological activity within a class of compounds with structural similarities. Research on phthalate mixtures has also confirmed their anti-androgenic activity. ethz.chosti.gov

Anti-rotavirus Activity

Isobenzofuranones, the class of compounds to which phthalide belongs, have been identified as possessing a range of biological activities, including anti-rotavirus properties. mdpi.com While the provided search results indicate that anti-rotavirus activity is associated with this class of compounds, detailed research findings specifically on the anti-rotavirus activity of the parent compound, phthalide, were not extensively available within the retrieved snippets. Some studies mention antiviral activity in the context of other heterocyclic compounds or derivatives, highlighting the broader interest in related structures for antiviral applications. mdpi.com Further specific research into the mechanism and efficacy of phthalide itself against rotavirus strains would be necessary for a comprehensive understanding of this activity.

Herbicidal Activity

Phthalides and their derivatives have been investigated for their potential as herbicides, demonstrating efficacy against various weed species. mdpi.comresearchgate.netjst.go.jpnih.govnih.gov The search for new herbicidal compounds is crucial due to the increasing resistance of weeds to existing herbicides. nih.gov Studies have explored both naturally occurring and synthesized phthalide compounds for their weed control capabilities. researchgate.netnih.gov

Research has shown that structural modifications to the phthalide core can influence their herbicidal potency and spectrum. For instance, studies on ketone-isobenzofuranone hybrids revealed that the presence and nature of substituents on the aromatic ring affect activity. researchgate.net Compounds with electron-withdrawing groups like fluorine and chlorine demonstrated promising herbicidal effects. researchgate.net Specifically, an ortho-fluorine substituted compound showed effectiveness against Chinese amaranth, while an ortho-chlorine substituted compound was potent against barnyard grass. researchgate.net

Furthermore, derivatives such as biaryl-pyridazinone/phthalimide compounds have been synthesized and evaluated as potential protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, a known target for herbicides. nih.gov One such compound, referred to as compound 7m, exhibited high efficacy (90% to 100% inhibition) against several weeds including Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, and Digitaria sanguinalis at a dosage of 37.5 g ai/ha, comparable to the commercial herbicide saflufenacil. nih.gov This compound also demonstrated effective weed control at a lower dose of 9.375 g ai/ha and showed safety for wheat and corn at dosages up to 150 g ai/ha. nih.gov In vitro studies suggested that compound 7m inhibits Arabidopsis thaliana PPO, and molecular docking indicated interactions with key residues in Nicotiana tabacum PPO. nih.gov

Another study investigated the herbicidal activity of isobenzofuranones against the seeds of Sorghum bicolor, Cucumis sativus, and Allium cepa. nih.gov A mixture of rac-(3aR,4R,5S,6S,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one and rac-(3aR,4R,5R,6R,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one (compounds 15a + 15b) showed inhibitory activity comparable to the control herbicide (S)-metolachlor against Sorghum bicolor and superior activity against Cucumis sativus and Allium cepa. nih.gov In silico studies suggested that these active compounds might bind to strigolactones esterases D14. nih.gov

The development of phthalide analogues has also been explored in the context of rice herbicides. jst.go.jp While some analogues showed excellent control of barnyard grass, they also caused unacceptable injury to rice, highlighting the importance of structural optimization for selectivity. jst.go.jp

The research findings indicate that phthalide derivatives represent a promising class of compounds for the development of new herbicides with varying mechanisms of action.

Table 1: Examples of Herbicidal Activity of Phthalide Derivatives

Compound TypeTarget WeedsEfficacy / ComparisonProposed Mechanism of ActionSource
ortho-Fluorine substituted ketone-isobenzofuranoneChinese amaranthPromising activityNot specified researchgate.net
ortho-Chlorine substituted ketone-isobenzofuranoneBarnyard grassPotent activityNot specified researchgate.net
Biaryl-pyridazinone/phthalimide derivative (Compound 7m)Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis90-100% inhibition at 37.5 g ai/ha, comparable to saflufenacilProtoporphyrinogen IX oxidase (PPO) inhibition nih.gov
Mixture of dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one isomers (15a + 15b)Sorghum bicolor, Cucumis sativus, Allium cepaComparable to (S)-metolachlor (S. bicolor), superior (C. sativus, A. cepa)Strigolactones esterases D14 binding (in silico) nih.gov

Mechanistic Studies of Phthalide Biological Action

Molecular Targets and Pathways Elucidation

Research into the molecular targets and biological pathways modulated by phthalides has revealed their involvement in a variety of cellular processes. For instance, studies have investigated the mechanism of action of phthalimide (B116566) neovascular factor 1 (PNF1), a synthetic small molecule with pro-angiogenic properties. Transcriptional regulatory network analysis identified that PNF1 significantly regulates genes associated with transforming growth factor-beta (TGF-β) and related signal transduction pathways, including those integral to thrombospondin, plasminogen, fibroblast growth factor, epidermal growth factor, ephrin, Rho, and Ras signaling pathways, all essential for endothelial function. nih.gov Real-time reverse-transcriptase polymerase chain reaction (RT-PCR) further showed increased expression of TGF-β-associated receptors endoglin and beta glycan upon PNF1 stimulation. nih.gov These findings suggest that PNF1's pro-angiogenic mechanism involves the modulation of TGF-β-associated signaling pathways, highlighting potential molecular targets for drug discovery. nih.gov

Another example involves angesinenolide B (ASB), a phthalide (B148349) dimer, which has demonstrated anti-inflammatory properties. Studies indicate that ASB exerts its anti-inflammatory effects by targeting the MAPK and STATs signaling pathways. dovepress.com Molecular docking analysis supported these findings, showing robust binding affinity of ASB towards STAT3, among other target proteins involved in these pathways. dovepress.com ASB treatment was also found to suppress levels of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and reactive oxygen species (ROS), and down-regulate the expression of iNOS and COX-2 proteins and mRNA in LPS-stimulated macrophages. dovepress.com

Phthalides have also been explored for their potential in boosting fetal hemoglobin (HbF) induction therapy for β-hemoglobinopathies. Two phthalide derivatives, z-butylidenephthalide and z-ligustilide, were found to be potent modulators of HbF. ashpublications.org These phthalides allosterically stabilize oxygenated HbF in a low oxygen affinity conformation. ashpublications.org Molecular docking studies revealed that these phthalides interact with HbF via the cleft around the γ1/γ2 interface, an area corresponding to the reduced binding of 2,3-BPG to HbF, with a binding strength approximately 1.6 times stronger than that of 2,3-BPG. ashpublications.org

The biosynthesis of phthalides, particularly in plants like Angelica sinensis, involves specific enzymatic pathways. While the precise reactions and enzymes for all phthalide transformations are not fully clarified, research using integrative metabolite profiles and transcriptome analysis has aimed to identify key enzymes in phthalide accumulation. frontiersin.orgnih.gov Studies suggest that enzymes may regulate the conversion of different phthalide components through processes like oxidation, isomerization, and hydroxylation. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to the chemical structure of phthalides influence their biological activity. These studies help identify key structural features responsible for desired pharmacological effects.

Influence of Substituents on Biological Activity

The presence and position of substituents on the phthalide core significantly impact their biological activities. For 3-substituted phthalides, which are found in many natural products, the substitution at the C-3 position is particularly important for their diverse biological and physiological activities. rsc.org

In the context of butylphthalide (B1668128) derivatives (BPDs), which are characterized by a butyl group at C-3, SAR analysis has shown a close relationship between their chemical structures and cytotoxic activities against cancer cells. nih.gov Specifically, the presence of sp2 carbons at C-7 and C-7a of the phthalide framework appears essential for the antitumor activities of BPDs. nih.gov The introduction of an unsaturated bond at C-3 was found to increase the cytotoxic activities. nih.gov Furthermore, higher degrees of unsaturation in the A ring of BPDs were associated with greater bioactivity. nih.gov

For phthalimide derivatives, which are structurally related to phthalides and often discussed in the same context due to the shared bicyclic system, the nature of N-substituted analogues has been shown to influence their diverse biological activities, including anti-inflammatory, antioxidant, antitumor, anticonvulsant, antimicrobial, and anti-HIV properties. ucl.ac.uk The placement of substituents on the aryl ring can also have an effect on reaction efficiency in synthesis, which can indirectly relate to the feasibility of creating derivatives for SAR studies. rsc.org

Role of Phthalimide Ring System as Pharmacophore

The phthalimide ring system, which is closely related to the phthalide structure, is recognized as a versatile pharmacophore scaffold in medicinal chemistry. ucl.ac.ukresearchgate.netresearchgate.netturito.com A pharmacophore is a crucial structural feature that interacts with a biological target and is responsible for the compound's biological activity. The phthalimide scaffold, featuring an isoindoline-1,3-dione core, possesses chemical characteristics such as hydrophobicity, a hydrogen bonding subunit, an electron donor group, and an aromatic hydrophobic site, which contribute to its ability to traverse biological membranes and interact with various biological targets. ucl.ac.ukresearchgate.net

Numerous derivatives based on the phthalimide scaffold have been synthesized and studied for a wide range of therapeutic potentials, including anti-inflammatory, anti-Alzheimer, antiepileptic, anti-schizophrenia, antiplatelet, anticancer, antibacterial, antifungal, antimycobacterial, antiparasitic, anthelmintic, antiviral, and anti-diabetic properties. ucl.ac.uk This highlights the versatility of the phthalimide ring system as a foundation for designing bioactive compounds. While phthalide itself is a lactone, the structural similarity and overlapping biological activities with phthalimide derivatives underscore the importance of this bicyclic framework as a key element contributing to the pharmacological properties observed in this class of compounds.

Computational Chemistry and In Silico Studies

Computational chemistry and in silico studies play a vital role in complementing experimental research on phthalides, providing insights into their molecular properties, interactions with biological targets, and predicting their behavior.

Molecular Docking Simulations

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of phthalides and their derivatives with target proteins. This technique helps in understanding how these molecules fit into specific binding sites and the nature of the interactions involved, such as hydrogen bonds and π-π stacking. dovepress.commdpi.commdpi.com

For example, molecular docking studies were employed to investigate the interaction of z-butylidenephthalide and z-ligustilide with fetal hemoglobin (HbF), revealing their binding to the cleft around the γ1/γ2 interface and identifying key residues involved in the interaction. ashpublications.org

In the study of the anti-inflammatory properties of angesinenolide B, molecular docking analysis was used to verify its binding effects with potential targets in the MAPK and STATs signaling pathways, indicating strong binding affinities. dovepress.com

Molecular docking has also been applied to study the binding of phthalimide derivatives to various targets, including the TGF-β protein (ALK5 binding site) in the context of cancer therapeutics, where promising binding values were observed for several synthesized compounds. mdpi.com Docking simulations have also been used to study the interaction of phthalimide-based compounds with enzymes like acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), providing insights into their inhibitory properties. mdpi.comnih.gov Furthermore, molecular docking calculations have been used to study the binding of a phthalide derivative to double-stranded DNA (dsDNA), suggesting a preference for binding to the minor groove. tandfonline.comnih.govresearchgate.net

Quantum Chemical Studies (e.g., NMR chemical shifts, DFT calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) calculations, are valuable for investigating the electronic structure, stability, and spectroscopic properties of phthalides. These calculations can provide theoretical support for experimental observations and offer deeper insights into molecular behavior.

DFT calculations have been utilized in the structural elucidation of phthalide analogs, comparing calculated NMR chemical shifts with experimental data to confirm relative configurations and determine molecular structures. researchgate.netscispace.com This involves calculating chemical shifts and spin-spin couplings, considering solvation effects and relativistic effects. researchgate.net Various density functionals and basis sets are employed, with methods like B3LYP/cc-pVDZ found to provide accurate results for 13C NMR chemical shift predictions at a reasonable computational cost. researchgate.net

DFT calculations are also used to analyze molecular properties, such as electronic structures, and to predict the modulation of biological activities. mdpi.com For instance, DFT calculations were used to predict the modulation of apoptosis in colon cancer cells by phthalimide derivatives and to analyze the structural and energetic properties underpinning their activity. mdpi.com

Furthermore, DFT calculations can be applied to study reaction mechanisms and rationalize stereoselectivity in the synthesis of phthalide derivatives. acs.orgresearchgate.net They can also be used to investigate the electronic properties and energy levels of phthalide-containing polymers. ktu.ltktu.lt Quantum chemical calculations, including DFT, are also applied to study the interaction of molecules with surfaces, relevant in fields like flotation. mdpi.com

Quantum chemical studies, including DFT and TD-DFT (Time-Dependent DFT), are employed to elucidate electronic properties, including HOMO-LUMO gaps, which provide insights into the reactivity and properties of phthalide molecules. ktu.ltktu.ltnih.gov These studies can also involve the analysis of electrostatic potential surfaces and natural bond orbital (NBO) analysis to understand structure-activity relationships and molecular stability. nih.gov

The use of quantum chemical calculations to predict NMR chemical shifts is a valuable tool for structure elucidation, especially for complex natural products. researchgate.netscispace.commodgraph.co.ukescholarship.org While 1H chemical shifts can be sensitive to methodology variations, computational models like CHARGE have been shown to predict them with high accuracy after appropriate parameterization. modgraph.co.uk

Drug-Likeness and Toxicity Risk Parameters

In the evaluation of potential drug candidates, assessing drug-likeness and predicting toxicity risks computationally is a crucial initial step. In silico methods are widely employed for this purpose, allowing for the prediction of various pharmacokinetic and toxicity parameters based on chemical structure.

Studies investigating phthalimide-derived compounds, which share structural similarities with phthalide, have utilized in silico approaches to predict oral bioavailability and toxicity. These studies often employ tools such as SwissADME and Toxtree. Analysis of phthalimide derivatives has indicated that many possess molecular weights, hydrogen bond donor and acceptor values, and logP values that align with Lipinski's rule of five, suggesting a favorable level of drug-likeness. globalhealthsciencegroup.comglobalhealthsciencegroup.com A logP value less than five indicates a tendency towards solubility in non-polar solvents while retaining relative solubility in polar solvents, a characteristic considered beneficial for absorption and permeation. globalhealthsciencegroup.com Conversely, highly hydrophobic compounds (logP > 5) may exhibit increased toxicity due to prolonged retention and widespread distribution in the body, potentially reducing target selectivity. globalhealthsciencegroup.com Extremely hydrophilic compounds (negative logP) may face challenges in crossing lipid bilayers. globalhealthsciencegroup.com

In silico toxicity predictions for phthalimide derivatives have suggested that these compounds may not be carcinogenic or mutagenic based on certain rulebases. globalhealthsciencegroup.comglobalhealthsciencegroup.com However, other in silico toxicity screenings of various phthalate (B1215562) compounds have indicated potential cytotoxic activity for all compounds tested, and some compounds were predicted to be carcinogenic. sciensage.info Hepatotoxicity and immunotoxicity were generally observed as inactive in one study of 14 different phthalate compounds. sciensage.info

Predictive toxicity mechanisms for phthalate compounds have been explored using online tools like ProTox-II. sciensage.info These studies examine various toxicity endpoints and signaling pathways, including nuclear receptor signaling (e.g., AhR, AR, ER, PPAR-Gamma) and stress response pathways (e.g., Nrf2/ARE, HSE). sciensage.info While some phthalate compounds showed activity in certain pathways, results varied depending on the specific compound and pathway analyzed. sciensage.info

The evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for identifying compounds with favorable drug-likeness. mdpi.com Physicochemical properties such as molecular weight, number of hydrogen bond acceptors and donors, and logP are key parameters estimated in these studies. mdpi.com Additional properties related to absorption and distribution, such as human intestinal absorption (HIA), Caco-2 permeability, and blood-brain barrier (BBB) penetration, are also assessed. mdpi.comimsc.res.inresearchgate.net Metabolism-associated properties, including potential inhibition of cytochrome P450 enzymes like CYP3A4, CYP1A2, CYP2C19, and CYP2C9, are also considered. globalhealthsciencegroup.com

Data on drug-likeness and toxicity risk parameters are often generated through computational studies. While specific comprehensive data tables for phthalide itself were not extensively found within the search results, studies on phthalimide derivatives and other phthalates provide insights into the types of parameters evaluated.

Table 1: Exemplary In Silico ADMET Parameters Evaluated for Phthalimide Derivatives (Based on information from search results)

ParameterTypeTool/Method (Examples)Interpretation/Outcome (Examples)
Molecular WeightPhysicochemicalSwissADME, In silicoLow (Meets Lipinski's Rule) globalhealthsciencegroup.comglobalhealthsciencegroup.com
Hydrogen Bond DonorsPhysicochemicalSwissADME, In silicoMeets Lipinski's Rule globalhealthsciencegroup.comglobalhealthsciencegroup.com
Hydrogen Bond AcceptorsPhysicochemicalSwissADME, In silicoMeets Lipinski's Rule globalhealthsciencegroup.comglobalhealthsciencegroup.com
LogP (Lipophilicity)PhysicochemicalSwissADME, In silico< 5 (Meets Lipinski's Rule) globalhealthsciencegroup.comglobalhealthsciencegroup.com
Human Intestinal AbsorptionADMEadmetSAR, pkCSMYes, High imsc.res.inresearchgate.net
Caco-2 PermeabilityADMEadmetSAR, pkCSMYes, High imsc.res.in
Blood-Brain Barrier (BBB)ADMESwissADME, In silicoPenetration/No Penetration globalhealthsciencegroup.com
Carcinogenicity PredictionToxicityToxtree, In silicoNot carcinogenic globalhealthsciencegroup.comglobalhealthsciencegroup.com, Active (some phthalates) sciensage.info
Mutagenicity PredictionToxicityToxtree, In silicoNot mutagenic globalhealthsciencegroup.comglobalhealthsciencegroup.com, Inactive (some phthalates) sciensage.info
Cytotoxicity PredictionToxicityProTox-II, In silicoCytotoxic (some phthalates) sciensage.info
Hepatotoxicity PredictionToxicityProTox-II, In silicoInactive (some phthalates) sciensage.info
Immunotoxicity PredictionToxicityProTox-II, In silicoInactive (some phthalates) sciensage.info
CYP Inhibition (e.g., 3A4)MetabolismIn silicoInhibitor/Not Inhibitor globalhealthsciencegroup.com

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted by the body (PK) and how it exerts its biological effects (PD). These modeling approaches help predict drug concentrations over time and relate these concentrations to the intensity and time course of the observed effects. researchgate.net

Physiologically based pharmacokinetic (PBPK) models are complex computational models that simulate the absorption, distribution, metabolism, and excretion of chemicals within a biological system, typically represented by interconnected tissue compartments (e.g., blood, liver, gut, fat). nih.govepa.gov These models incorporate physiological parameters (e.g., organ volumes, blood flows) and chemical-specific parameters (e.g., partition coefficients, metabolic rate constants) to predict tissue and blood concentrations over time following exposure. nih.govtandfonline.com

While extensive PK/PD modeling specifically focused on the parent compound phthalide was not prominently featured in the search results, studies on various phthalate esters (which contain the phthalate moiety, a related structure) provide insights into the application of these modeling techniques in understanding their disposition and effects. PBPK models have been developed for phthalates like diethyl phthalate (DEP) and di-n-butyl phthalate (DnBP) to predict their internal concentrations and those of their metabolites in different tissues and biological fluids, such as urine and blood. nih.govtandfonline.comnih.govnih.gov

Key parameters in PBPK models for phthalates include partition coefficients, which describe the distribution of the compound between blood and various tissues. tandfonline.comhbm4eu.eu Experimental and algorithmic methods for estimating these coefficients can show significant differences, highlighting the complexity in accurately predicting tissue distribution. tandfonline.comhbm4eu.eu Metabolism, particularly in the liver and gut, is a critical aspect of phthalate pharmacokinetics, often involving the hydrolysis of diesters to monoesters and subsequent glucuronidation. nih.govtandfonline.com

Pharmacodynamic modeling aims to quantify the relationship between drug exposure (often represented by concentration at the site of action) and the resulting biological response. researchgate.netmdpi.com Mechanism-based pharmacodynamic models integrate pharmacokinetic information with the understanding of the biological system and the drug's mechanism of action to predict the time course of effects. researchgate.net

Studies on phthalate esters have explored the relationship between exposure and various biological endpoints, although comprehensive PK/PD modeling specifically linking phthalide concentrations to a direct pharmacodynamic effect was not detailed in the provided search snippets. However, the principles of PK/PD modeling, as applied to related phthalate structures, involve establishing relationships between internal concentrations (predicted by PK models) and observed biological responses or biomarkers. researchgate.netmdpi.com

The development of PK/PD models often involves fitting models to experimental data, such as plasma concentration-time profiles or biomarker responses following administration. nih.govmdpi.com For example, simple pharmacokinetic models have been developed and calibrated using data from controlled human dosing experiments to predict urinary and blood metabolite concentrations of phthalates like DnBP and diisobutyl phthalate (DiBP). nih.gov

Table 2: Pharmacokinetic and Pharmacodynamic Modeling Aspects (Based on studies of related phthalates)

AspectDescriptionRelevance to Phthalides (Examples)Modeling Approaches (Examples)
Pharmacokinetics (PK) Study of a compound's absorption, distribution, metabolism, and excretion.Understanding how phthalates are processed by the body after exposure (e.g., oral, dermal). tandfonline.comnih.govPBPK modeling, Simple PK models nih.govnih.gov
AbsorptionMovement of a compound into the bloodstream.Efficient oral absorption, potential dermal absorption for some phthalates. nih.govIncluded in PK/PBPK models nih.govnih.gov
DistributionDispersion of a compound throughout the body's tissues and fluids.Influenced by hydrophobicity, binding to plasma proteins, and tissue composition. tandfonline.comhbm4eu.euPBPK models with tissue compartments nih.gov
MetabolismChemical transformation of a compound by the body.Hydrolysis of diesters to monoesters, glucuronidation (e.g., for DEP and its metabolite MEP). nih.govIncorporated into PK/PBPK models nih.gov
ExcretionElimination of a compound and its metabolites from the body.Primarily through urine, potential biliary excretion and enterohepatic recycling. tandfonline.comIncluded in PK/PBPK models nih.govnih.gov
Pharmacodynamics (PD) Study of a compound's biological effects and mechanism of action.Relating phthalate exposure/concentrations to observed biological responses or biomarkers. researchgate.netmdpi.comMechanism-based PD models researchgate.net
Exposure-ResponseRelationship between the level of exposure and the magnitude of the effect.Quantifying the link between internal phthalate concentrations and biological outcomes. researchgate.netmdpi.comEmpirical and mechanistic PD models researchgate.net
BiomarkersMeasurable indicators of biological state or effect.Urinary metabolites of phthalates used as biomarkers of exposure. nih.govnih.govUsed in conjunction with PK/PD models mdpi.com

Environmental Aspects of Phthalide

Environmental Occurrence and Distribution

Phthalide (B148349) and related phthalate (B1215562) esters are widely detected in various environmental matrices globally. researchgate.netiwaponline.comnih.govbohrium.com Their ubiquitous presence is attributed to their extensive use and potential for release into the environment. researchgate.netiwaponline.comopenrepository.commdpi.com

Presence in Environmental Matrices (e.g., air, water, soil, sediment)

Phthalates, including those with a phthalide core or structurally related, have been consistently found in air, water (surface water, freshwater, drinking water, sewage effluents), soil, and sediment. researchgate.netiwaponline.comnih.govbohrium.comopenrepository.comresearchgate.net Studies have reported varying concentrations of phthalates in these matrices. For instance, concentrations in air can range from 0.03 ng m⁻³ to 24.19 μg m⁻³. iwaponline.com In water, concentrations have been observed between 313 and 4,640 ng L⁻¹. iwaponline.com Soil concentrations can range from 40 to 348 ng g⁻¹, while sediment levels have been reported between 0.21 to 8.44 mg/kg dw and 1 to 2 μg g⁻¹. researchgate.netiwaponline.commdpi.com Specific phthalates like DEHP and DBP are among the most commonly detected in environmental samples. researchgate.netbohrium.comopenrepository.comresearchgate.net

Here is a table summarizing reported concentration ranges of phthalates in various environmental matrices:

Environmental MatrixConcentration RangeUnitsSource
Air0.03 - 24.19ng m⁻³ or μg m⁻³ iwaponline.com
Water313 - 4,640ng L⁻¹ iwaponline.com
Soil40 - 348ng g⁻¹ iwaponline.com
Sediment0.21 - 8.44 or 1 - 2mg/kg dw or μg g⁻¹ researchgate.netmdpi.com
Surface Water0.33 - 97.8μg/L researchgate.net
Sewage Effluents1.74 - 182μg/L researchgate.net
Sewage Sludge27.9 - 154mg/kg dw researchgate.net

Sources of Phthalide Release (e.g., plasticizers, industrial applications, wastewater)

A primary source of phthalate release into the environment is their widespread use as plasticizers, particularly in polyvinyl chloride (PVC) products. researchgate.netiwaponline.comopenrepository.comoaepublish.comnih.gov Phthalates are added to plastics to enhance flexibility and durability, but they are not chemically bound to the polymer matrix, allowing them to leach out over time. researchgate.netiwaponline.commdpi.comoaepublish.com This leaching can occur throughout the lifecycle of plastic products, from manufacturing to disposal. mdpi.com

Industrial applications and wastewater discharge are significant contributors to environmental phthalide contamination. nih.govmdpi.comifremer.frresearchgate.net Industrial effluents and domestic sewage, especially if untreated or poorly treated, can release substantial amounts of plasticizers into water bodies. nih.govifremer.frresearchgate.net Urban stormwater runoff also plays a role, transporting phthalates from impervious surfaces contaminated by plastic wear and tear into aquatic environments. oaepublish.comepa.gov Landfills where plastic waste is dumped are another source from which large amounts of phthalate esters can leach. nih.gov

Environmental Fate and Transformation

Once released into the environment, phthalide and related compounds undergo various transformation processes, both abiotic and biotic, which influence their persistence and distribution. nih.govrsc.org The environmental fate, transport, and transformation are highly dependent on their physical and chemical properties, as well as local environmental conditions. nih.govrsc.org

Abiotic Degradation (e.g., hydrolysis, photodecomposition)

Abiotic degradation processes, such as hydrolysis and photodecomposition, can contribute to the transformation of phthalates in the environment. nih.govrsc.orgmst.dknih.gov Hydrolysis involves the breakdown of phthalate diesters into corresponding monoesters and subsequently to phthalic acid. nih.gov While hydrolysis can occur, it is generally considered a slow process and often not a significant degradation route for phthalate esters under typical environmental conditions, though it can be fostered by conditions in lower landfill layers like high temperatures, pressures, and the presence of catalysts. nih.govmst.dkcdc.gov

Photodegradation can occur through direct photolysis, where the compound absorbs light directly, or indirect photolysis, often photosensitized by substances like dissolved organic matter in water. nih.gov Photodegradation in the atmosphere can involve reactions with hydroxyl radicals. nih.govcdc.gov While potential for photodegradation exists, particularly in the atmosphere, it may not be a significant removal process in all environmental compartments, such as in soil and aquatic environments where light intensity is low. mst.dkcdc.gov

Biotic Degradation (Biodegradation by microorganisms)

Biodegradation by microorganisms, primarily bacteria and fungi, is considered a major route for the environmental degradation of phthalate esters. mdpi.comrsc.orgfrontiersin.orgnih.govnih.gov Numerous microbial strains isolated from various ecosystems, including soil, water, and sediment, have demonstrated the ability to degrade these compounds under both aerobic and anaerobic conditions. rsc.orgfrontiersin.orgnih.gov

The microbial degradation of phthalate esters typically involves the hydrolysis of ester bonds, leading to the formation of monoesters, then phthalic acid, and ultimately mineralization to carbon dioxide and/or methane (B114726) through pathways like the Krebs cycle. mdpi.comnih.govnih.gov Enzymes such as hydrolase and oxygenase play key roles in this process, with esterase showing high activity in degrading phthalates. mdpi.com Factors like temperature and pH can influence the efficiency of biodegradation. mdpi.comnih.gov For instance, complete degradation of some phthalates by certain bacteria has been observed within specific temperature and pH ranges. nih.gov

Transport and Distribution in Environment

The transport and distribution of phthalide and related phthalates in the environment are influenced by their physical and chemical properties and interactions with different environmental compartments. rsc.orgfishersci.ca Phthalate esters can exist in the atmosphere in vapor form or adsorbed onto airborne particulates. cdc.gov

In aquatic environments, their distribution between water and suspended particulate matter can vary seasonally. bohrium.com Rivers can be important sources of phthalate input into lakes and other water bodies. bohrium.com Phthalates can accumulate in sediments, particularly in localized areas near urban stormwater outfalls and wastewater treatment plants, acting as a sink. openrepository.comnih.govepa.gov The transport of phthalates through soil to groundwater is also possible, depending on soil type and other factors. cdc.gov While bioaccumulation in aquatic and terrestrial food chains might be expected based on properties like log Kow, numerous studies suggest that biotransformation can limit their accumulation in organisms. mst.dk

Analytical Methodologies for Environmental Monitoring

The accurate determination of phthalide in environmental matrices necessitates sensitive and selective analytical methods capable of isolating, identifying, and quantifying the compound, often present at trace levels within complex samples. The primary analytical techniques employed typically involve chromatographic separation coupled with advanced detection methods.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely utilized and powerful technique for the analysis of semi-volatile organic compounds, including phthalides and phthalate esters, in environmental samples such as water, soil, and sediment wikipedia.orgfishersci.atwikipedia.orgfishersci.cafishersci.cauni.luwikipedia.orgumweltprobenbank.denih.govfishersci.comsci-hub.se. GC effectively separates components of a sample based on their volatility and interaction with the stationary phase of the chromatographic column wikipedia.org. The separated compounds then enter the mass spectrometer, which provides structural information through their mass-to-charge ratio fragments, enabling identification and quantification wikipedia.org.

GC-MS systems can be operated in different modes to optimize analysis. Full scan mode allows for the detection and identification of a wide range of compounds, useful for untargeted screening. For targeted analysis of specific compounds like phthalide, Selected Ion Monitoring (SIM) mode is often employed, which enhances sensitivity by focusing on characteristic ions of the analyte wikipedia.org. This is particularly important for detecting trace levels of contaminants in complex environmental matrices. GC is considered suitable for analyzing phthalates due to its ability to separate volatile compounds based on their vapor pressures nih.gov. Studies on related compounds like phthalimide (B116566) have demonstrated the use of GC-MS for quantification in water samples following extraction atamanchemicals.com. Techniques like large volume injection (LVI) with a programmable temperature vaporizer (PTV) have been used to improve the sensitivity of GC-MS for PAEs in wastewater fishersci.ca. More advanced techniques such as comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry (GC × GC-qMS) have also been applied to identify organic pollutants, including PAEs, in challenging samples like landfill leachates fishersci.ca.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

High-Performance Liquid Chromatography (HPLC) is another frequently used chromatographic technique for the determination of phthalate compounds and is applicable to phthalide analysis fishersci.atfishersci.caumweltprobenbank.dewikipedia.orgumweltprobenbank.desigmaaldrich.comnih.govnih.govuni.luuni.lunih.govnih.gov. HPLC is particularly suitable for compounds that are less volatile or thermally labile compared to those analyzed by GC. Detection is commonly achieved using Ultraviolet (UV) detectors or Mass Spectrometry (MS) detectors wikipedia.orgfishersci.atumweltprobenbank.dewikipedia.orgumweltprobenbank.denih.govnih.govuni.lunih.gov.

HPLC-UV offers a straightforward and relatively inexpensive detection method, relying on the absorption of UV light by the analyte. Detection limits in the ng/mL range have been reported for some phthalates in water samples using HPLC-UV wikipedia.orgumweltprobenbank.deuni.lu. For instance, a method utilizing reversed-phase HPLC with UV detection at 233 nm was applied for the analysis of di-(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) in river sediments, achieving a detection limit of approximately 10 ng uni.lu. HPLC-UV has also been used for determining phthalates in bottled water umweltprobenbank.de.

HPLC coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) provides higher selectivity and sensitivity compared to UV detection wikipedia.orgnih.govnih.govthegoodscentscompany.comnih.govacgih.org. These techniques are particularly valuable for analyzing complex environmental matrices where co-eluting interferences can be an issue with less selective detectors. HPLC-MS/MS is often preferred for the analysis of phthalate metabolites and offers simpler sample preparation as derivatization is frequently not required nih.govthegoodscentscompany.comnih.gov. LC-MS/MS methods have been developed for the simultaneous quantification of multiple phthalate monoester metabolites in human urine, demonstrating high sensitivity and selectivity nih.govthegoodscentscompany.comnih.gov. On-line solid-phase extraction (SPE) coupled to HPLC-MS/MS represents an advanced approach for investigating phthalate esters and their metabolites, offering enhanced sensitivity and selectivity thegoodscentscompany.com. LC-MS/MS has also been successfully applied for the quantitative determination of individual PAEs and their isomeric mixtures in environmental matrices like sediments and fish acgih.org.

Sample Preparation Techniques

Effective sample preparation is a crucial prerequisite for the accurate environmental analysis of phthalide and phthalate esters, primarily due to the often low concentrations of these compounds in environmental matrices and the presence of potential interferences nih.govwikidata.org. The goal of sample preparation is to isolate and concentrate the target analyte while removing matrix components that could interfere with the subsequent chromatographic analysis.

Several techniques are commonly employed for the extraction and cleanup of phthalides and PAEs from environmental samples, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) wikipedia.orgfishersci.atfishersci.cauni.luumweltprobenbank.dewikipedia.orgumweltprobenbank.desigmaaldrich.comnih.govnih.govthegoodscentscompany.comwikidata.orgfishersci.comumweltprobenbank.decenmed.comguidetopharmacology.orgwikipedia.orgmetabolomicsworkbench.orgherts.ac.uk.

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases, typically an aqueous environmental sample and an organic solvent wikipedia.orgfishersci.atumweltprobenbank.denih.govnih.govwikidata.org. While effective for many analytes, LLE can be time-consuming and requires relatively large volumes of organic solvents.

Solid-Phase Extraction (SPE) is a widely used technique that offers advantages such as reduced solvent consumption, improved selectivity, and good reproducibility fishersci.cauni.luumweltprobenbank.denih.govthegoodscentscompany.comcenmed.comwikipedia.orgherts.ac.ukfishersci.ca. SPE involves passing the sample matrix through a solid sorbent material that retains the analyte. The analyte is subsequently eluted from the sorbent using a suitable solvent. Various sorbent materials have been investigated for the extraction of phthalates, including polymer particles, polytetrafluoroethylene turnings, and advanced materials like graphene fishersci.caumweltprobenbank.dewikipedia.org. SPE is frequently used for analyzing and enriching trace substances in environmental systems cenmed.com. EPA methods for environmental analysis of phthalates often incorporate SPE for sample extraction and cleanup wikipedia.orgherts.ac.uknih.govfishersci.ca.

Solid-Phase Microextraction (SPME) is a solvent-free or solvent-minimizing technique that uses a coated fiber to extract analytes directly from the sample matrix or headspace nih.govfishersci.comumweltprobenbank.deguidetopharmacology.orgmetabolomicsworkbench.org. SPME offers versatility and reduces the reliance on large volumes of solvents wikidata.orgguidetopharmacology.org.

Other sample preparation techniques that have been applied to phthalate analysis and may be relevant for phthalide include dispersive solid-phase extraction (DSPE), magnetic solid-phase extraction (MSPE), molecularly imprinted solid-phase extraction (MISPE), and pressurized liquid extraction (PLE) sigmaaldrich.comnih.govfishersci.comumweltprobenbank.defishersci.dk. For solid matrices like sediment, extraction procedures, such as focused ultrasound solid-liquid extraction (FUSLE), are often followed by cleanup steps using SPE or other adsorbents to remove matrix interferences sigmaaldrich.com.

Contamination Control in Analytical Procedures

Contamination poses a significant challenge in the environmental analysis of phthalides and phthalate esters due to their widespread presence in laboratory environments, materials, and reagents wikipedia.orgfishersci.atfishersci.comnih.govnih.govfishersci.cafishersci.dkumweltprobenbank.de. Phthalates are common environmental contaminants that can easily leach from plastic materials, affecting the accuracy and reliability of analytical results, particularly at low concentration levels wikipedia.orgnih.gov.

Implementing rigorous contamination control measures throughout the analytical process is essential to minimize background levels and prevent false positives fishersci.atnih.gov. Potential sources of contamination include laboratory glassware, sampling equipment, solvents, and reagents wikipedia.orgnih.govfishersci.caumweltprobenbank.de.

Recommended practices for contamination control include thorough cleaning of all glassware and equipment that comes into contact with samples or reagents. This may involve rigorous washing procedures, using purified solvents, and baking glassware at high temperatures to remove trace organic contaminants fishersci.atnih.gov. Using high purity reagents and solvents is also crucial to minimize interference problems nih.gov.

Analyzing reagent blanks or method blanks is a critical quality control step to monitor for contamination originating from the laboratory environment, reagents, or glassware nih.govfishersci.dk. These blanks should be processed alongside the samples to assess the background levels of the target analytes. Using appropriate sample collection containers, such as amber glass bottles with Teflon-lined caps, and ensuring proper sample storage conditions can help prevent contamination during sampling and transport fishersci.com.

Future Directions and Research Gaps

Further Elucidation of Molecular Mechanisms of Action

While phthalides have demonstrated various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, the precise molecular mechanisms underlying these properties are not always fully understood. researchgate.netresearchgate.netontosight.ainih.gov. Future research needs to focus on identifying specific protein targets, signaling pathways, and cellular processes modulated by phthalide (B148349) and its derivatives. researchgate.netnih.gov. This could involve advanced techniques such as proteomics, transcriptomics, and detailed enzyme kinetics studies. Understanding the molecular interactions at a granular level is crucial for rational drug design and predicting potential off-target effects.

For example, future studies could aim to populate a table like the one below, detailing the interaction of phthalide or a specific derivative with potential biological targets:

Potential Target ProteinProposed Mechanism of InteractionBiological OutcomeResearch Status (Future)
Target Protein AEnzyme InhibitionReduced InflammationInvestigation Required
Target Protein BReceptor Agonism/AntagonismNeuroprotectionInvestigation Required
Signaling Pathway XModulation of Gene ExpressionAntioxidant EffectInvestigation Required

Detailed research findings in this area would involve quantitative data on binding affinities (e.g., IC50 or Ki values), changes in protein expression levels, and the activity of downstream signaling molecules.

Discovery of Novel Phthalide Derivatives with Enhanced Bioactivity

The phthalide core structure serves as a promising scaffold for the development of new compounds with improved biological activity and specificity researchgate.netnih.gov. A significant research gap lies in the systematic design and synthesis of novel phthalide derivatives, exploring variations in substituents and their positions on both the lactone and benzene (B151609) rings researchgate.netnih.gov. High-throughput screening and structure-activity relationship (SAR) studies are essential future directions to identify compounds with enhanced potency and reduced potential for undesirable effects. researchgate.netontosight.ai.

Future research could involve generating and analyzing data similar to the hypothetical example below, illustrating the impact of structural modifications on a specific bioactivity:

Derivative Structure (Modification)In Vitro Activity (e.g., % Inhibition)Log P (Predicted)Future Synthesis Priority
Phthalide (Core)X %YBaseline
Derivative 1 (Substitution R1)X+Δ1 %Y+δ1High
Derivative 2 (Substitution R2)X+Δ2 %Y+δ2Medium
Derivative 3 (Substitution R3)X-Δ3 %Y-δ3Low

Research findings would include synthesis yields, spectroscopic characterization data, and quantitative biological assay results for each novel compound.

Development of Phthalide-Based Therapeutic Agents

The promising biological activities of phthalides suggest their potential for therapeutic applications researchgate.netresearchgate.netontosight.ai. However, translating these findings into viable therapeutic agents requires extensive research and development. This includes detailed pharmacokinetic and pharmacodynamic studies to understand how phthalides are absorbed, distributed, metabolized, and excreted in biological systems. ontosight.ai. Future efforts need to focus on preclinical evaluations, including efficacy studies in relevant disease models and preliminary assessments of long-term effects. The development of effective drug delivery systems for phthalide compounds also represents a crucial research area. nih.gov. Addressing unmet medical needs is a key driver in this field, requiring the identification of underlying molecular determinants of diseases and the development of agents with higher selectivity. frontiersin.org.

Future research milestones could be tracked using a table format:

Research StageObjectiveKey Data RequiredEstimated Timeline (Future)
Preclinical in vivoEvaluate efficacy in disease modelEfficacy data, PK/PD profilesYear 1-2
FormulationDevelop suitable drug delivery systemStability, Release Profile dataYear 2-3
Preclinical SafetyAssess potential long-term effectsToxicology dataYear 3-4

Detailed research findings would encompass data from animal studies, formulation characteristics, and safety assessments.

Sustainable Synthesis Approaches for Phthalides

Traditional methods for synthesizing organic compounds, including some phthalides, can involve harsh conditions and the use of hazardous reagents rsc.org. There is a growing need for the development of sustainable and environmentally friendly synthesis approaches for phthalide and its derivatives. rsc.orgiisc.ac.ind-nb.info. Future research should explore greener chemical methodologies, such as catalysis using less toxic substances, reactions in environmentally benign solvents (e.g., water or glycerol), and the development of one-pot cascade strategies to minimize waste generation. rsc.orgiisc.ac.ind-nb.info. Utilizing renewable feedstocks as starting materials is also a key aspect of sustainable synthesis. d-nb.info.

Research in this area could generate comparative data presented in a table:

Synthesis MethodCatalyst UsedSolvent UsedTemperature (°C)Reaction TimeYield (%)Environmental Impact Score (Hypothetical)
Traditional MethodMetal CatalystHazardous SolventHighLongerXHigh
Sustainable Method AOrganocatalystGreen SolventModerateShorterX+ΔXMedium
Sustainable Method BMetal-freeRenewable SolventRoom TempVariableX+δXLow

Detailed research findings would include reaction parameters, purification methods, and yield optimization data for different synthetic routes.

Comprehensive Environmental Impact Assessments and Remediation Strategies

While some phthalates are known environmental pollutants, comprehensive data on the environmental fate and impact of phthalide itself, particularly novel derivatives, may be limited srmap.edu.inresearchgate.netmdpi.comnih.govnih.gov. Future research needs to conduct thorough environmental impact assessments, including studies on persistence, mobility, and potential toxicity to various ecosystems. mdpi.compublish.csiro.au. Identifying knowledge gaps regarding multi-media pollution transmission is crucial. mdpi.com. Concurrently, the development of effective remediation strategies for phthalide contamination in water, soil, and air is essential. srmap.edu.inresearchgate.netnih.govnih.govnih.gov. This could involve exploring advanced oxidation processes, biodegradation using microorganisms or enzymes, and adsorption techniques. srmap.edu.inresearchgate.netnih.govnih.govnih.gov. Novel biotechnological approaches, such as enzymatic degradation and microbial remediation, show promise in this area. researchgate.netnih.gov.

Future research could aim to fill data gaps and evaluate remediation effectiveness, as illustrated in the hypothetical table below:

Environmental CompartmentPhthalide Concentration (Measured/Predicted)Persistence (Half-life)Remediation StrategyRemoval Efficiency (Future Study)
WaterConcentration YT1/2 ABiodegradationEvaluation Required
SoilConcentration ZT1/2 BAdsorptionEvaluation Required
AirConcentration WT1/2 CPhotocatalysisEvaluation Required

Detailed research findings would include analytical data on environmental concentrations, degradation rates, and performance metrics for different remediation technologies.

Q & A

Q. How to structure a study investigating this compound’s synergistic effects with other fungicides?

  • Methodological Answer : Design factorial experiments with varying combinations (e.g., this compound + triazoles). Calculate synergy scores via the Wadley method or isobolograms. Publish raw interaction data and statistical scripts to facilitate replication .

Q. What are best practices for reporting this compound’s photodegradation kinetics in aquatic systems?

  • Methodological Answer : Use controlled light chambers with calibrated UV irradiance. Measure degradation half-lives under varying pH and dissolved organic carbon levels. Include quantum yield calculations and explicit error margins in kinetic models .

Ethical & Methodological Compliance

Q. How to ensure ethical compliance in this compound toxicity studies involving vertebrate models?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH or OECD). Minimize sample sizes via power analysis, and employ humane endpoints. Disclose all ethical approvals and oversight mechanisms in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.